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  • Product: Dihydrodehydrodiconiferyl alcohol
  • CAS: 28199-69-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Pharmacological Properties of Dihydrodehydrodiconiferyl Alcohol and Its Derivatives

Executive Summary: Dihydrodehydrodiconiferyl alcohol (DDHCA) is a naturally occurring neolignan found in a variety of plant species. As a member of the phenylpropanoid class, it has attracted significant scientific inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Dihydrodehydrodiconiferyl alcohol (DDHCA) is a naturally occurring neolignan found in a variety of plant species. As a member of the phenylpropanoid class, it has attracted significant scientific interest due to a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the extraction, characterization, and core pharmacological properties of DDHCA and its related extracts. We delve into its anti-inflammatory, antioxidant, and anticancer activities, presenting detailed mechanistic insights and validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of DDHCA's therapeutic potential and outlining future research directions necessary to translate preclinical findings into viable clinical applications.

Introduction to Dihydrodehydrodiconiferyl Alcohol (DDHCA): A Neolignan of Therapeutic Interest

Dihydrodehydrodiconiferyl alcohol is a complex phenylpropanoid derivative classified as a neolignan. Structurally, it is formed from the oxidative coupling of two coniferyl alcohol units, which are fundamental building blocks of lignin in plant cell walls[1][2]. Its unique dihydrobenzofuran core structure is the basis for its diverse biological activities.

Chemical Structure and Classification

DDHCA belongs to the lignan family of natural products.[3] It is specifically characterized by a 2,3-dihydro-1-benzofuran skeleton. The molecule possesses multiple stereocenters, leading to various stereoisomers, such as the (7S,8R) and (7R,8S) forms, which may exhibit different biological potencies.[][5]

Natural Occurrence and Biosynthesis

DDHCA and its glycosidic derivatives are found in numerous plant species. Notable sources include Lawsonia alba[], the leaves and twigs of Liriodendron tulipifera[6], Lysimachia clethroides[3], and Eucommiae Cortex[7]. The biosynthesis involves the dimerization of coniferyl alcohol, a process mediated by intracellular peroxidases, followed by potential glycosylation to form its various derivatives.[8]

Extraction, Isolation, and Characterization

The accurate investigation of DDHCA's pharmacological properties relies on robust methods for its extraction, purification, and analytical characterization.

Rationale for Solvent Selection in Plant Extraction

The choice of solvent is critical for efficiently extracting DDHCA from plant matrices. DDHCA's phenolic nature and moderate polarity dictate the use of polar organic solvents.

  • Methanol/Ethanol: These are highly effective for extracting a broad range of phenolic compounds, including DDHCA, due to their ability to disrupt plant cell walls and solubilize the target analyte. Methanol has been successfully used to extract DDHCA from Liriodendron tulipifera.[6]

  • Ethyl Acetate: This solvent of medium polarity is often used in a subsequent liquid-liquid partitioning step to separate DDHCA from more polar impurities like sugars and highly polar flavonoids, or less polar lipids.[9]

Step-by-Step Protocol: Generalized Solid-Liquid Extraction and Fractionation

This protocol provides a self-validating workflow for obtaining a DDHCA-enriched fraction.

  • Material Preparation: Air-dry the plant material (e.g., leaves, twigs) at room temperature and grind it into a fine powder to maximize the surface area for extraction.

  • Maceration/Ultrasonication: Submerge the powdered plant material in methanol (typically a 1:10 to 1:20 solid-to-solvent ratio).[7] Use an ultrasonic bath for 60 minutes or allow to macerate for 24-48 hours with occasional agitation to enhance extraction efficiency.

  • Filtration and Concentration: Filter the mixture to separate the solid residue from the liquid extract. Repeat the extraction process on the residue 2-3 times to ensure complete recovery. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Solvent Partitioning (Fractionation):

    • Resuspend the crude methanolic extract in water.

    • Perform sequential liquid-liquid extractions with solvents of increasing polarity, such as n-hexane (to remove lipids), followed by chloroform or ethyl acetate (to extract DDHCA and other neolignans).[9]

    • Collect the ethyl acetate fraction, which is expected to be enriched with DDHCA.

  • Purification: Further purify the enriched fraction using column chromatography (e.g., silica gel or Sephadex) or preparative HPLC to isolate pure DDHCA.

Workflow Diagram: From Plant Material to Purified Compound

ExtractionWorkflow Plant Powdered Plant Material Extraction Methanol Extraction (Ultrasonication) Plant->Extraction Solvent Filter Filtration Extraction->Filter Evap1 Rotary Evaporation Filter->Evap1 Filtrate Waste1 Plant Residue Filter->Waste1 Crude Crude Extract Evap1->Crude Partition Solvent Partitioning (Hexane, EtOAc, BuOH) Crude->Partition EtOAc EtOAc Fraction (DDHCA Enriched) Partition->EtOAc Waste2 Other Fractions Partition->Waste2 Column Column Chromatography EtOAc->Column Pure Pure DDHCA (>95%) Column->Pure

General workflow for DDHCA extraction and purification.
Analytical Characterization: Validating Compound Identity and Purity

RP-HPLC with UV detection is the standard method for quantifying DDHCA.[1][10] The separation relies on the compound's affinity for a nonpolar stationary phase (C18) versus a polar mobile phase.[10]

ParameterConditionRationale & Causality
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)[11]The C18 stationary phase provides hydrophobic interactions necessary to retain the moderately nonpolar DDHCA, allowing for separation from more polar compounds.
Mobile Phase Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B)[11]A gradient elution is crucial for complex extracts, ensuring that compounds with a wide range of polarities are eluted efficiently. Formic acid acidifies the mobile phase to sharpen peaks by suppressing the ionization of phenolic hydroxyl groups.
Flow Rate 1.0 mL/min[11]This flow rate provides a good balance between resolution and analysis time for a standard 4.6 mm ID column.
Detection UV at 280 nm[10][11]The benzofuran and phenyl rings in DDHCA exhibit strong absorbance at this wavelength, providing high sensitivity for detection.
Column Temp. 40 °C[11]Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.

For higher sensitivity and structural confirmation, LC-MS/MS is employed. This technique is particularly useful for detecting low concentrations of DDHCA in complex biological matrices like plasma.[11]

1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are essential for the unambiguous structural elucidation of isolated DDHCA, confirming connectivity and stereochemistry.[][9]

Core Pharmacological Properties and Mechanistic Insights

Research has unveiled a range of biological activities for DDHCA and its derivatives, positioning them as promising candidates for therapeutic development.

Anti-inflammatory Activity

DDHCA exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[][12]

Studies have shown that DDHCA can suppress the production of tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophages.[6] Its derivatives have also been found to inhibit cyclooxygenase-2 (COX-2) expression and prostaglandin E2 (PGE2) production, which are critical mediators of inflammation and pain.[13] This action is often linked to the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[12]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Inhibits NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα degradation DDHCA DDHCA DDHCA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) DNA->Genes Transcription

DDHCA inhibits inflammation via the NF-κB pathway.
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of DDHCA extract for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO): Measure NO production in the cell culture supernatant using the Griess reagent. A reduction in NO levels indicates anti-inflammatory activity.

    • Cytokine Quantification (TNF-α, IL-6): Quantify the concentration of pro-inflammatory cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Validation: Include a positive control (e.g., dexamethasone) and a vehicle control (e.g., DMSO) to validate the assay results.

Antioxidant Capacity

As a phenolic compound, DDHCA's structure is well-suited for antioxidant activity, primarily through its ability to donate a hydrogen atom to scavenge free radicals and mitigate oxidative stress.[14]

This assay is a standard, reliable method for assessing in vitro antioxidant capacity.[12][14]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of DDHCA and a positive control (e.g., Ascorbic Acid) in methanol.

  • Serial Dilutions: Create a series of dilutions from the DDHCA and control stock solutions.

  • Reaction: In a 96-well plate, mix 100 µL of each dilution with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. The scavenging activity is indicated by the discoloration of the purple DPPH solution.

  • Calculation: Calculate the percentage of radical scavenging and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). While specific IC50 values for DDHCA are not consistently reported, related compounds show potent activity, highlighting the need for direct investigation.[14]

Anticancer and Cytotoxic Effects

DDHCA and its analogs have demonstrated cytotoxic effects against various cancer cell lines, making them an active area of oncological research.[][14]

Studies have reported that DDHCA shows cytotoxicity against human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG2) cell lines.[] Furthermore, the related compound (7R,8S)-Dehydrodiconiferyl alcohol has a noted cytotoxic effect on human ovarian cancer (SKOV-3) cells.[12][15]

Compound/AnalogCell LineActivityIC50 ValueSource
Dihydrodehydrodiconiferyl alcoholHCT-116 (Colon)Cytotoxic19.1 - 71.3 µg/mL[]
Dihydrodehydrodiconiferyl alcoholHepG2 (Liver)Cytotoxic19.1 - 71.3 µg/mL[]
(7R,8S)-Dehydrodiconiferyl alcoholSKOV-3 (Ovarian)Cytotoxic48.86 ± 9.11 µM[12][15]
8,8-bis-(dihydroconiferyl)-diferulateCCRF-CEM (Leukemia)Cytotoxic1.17 µM[16]
*Range reported for a group of isolated lignans including DDHCA.
  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serially diluted concentrations of DDHCA extract for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Quantification: Measure the absorbance of the solution at ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Properties

The glycoside derivative, dihydrodehydro-diconiferyl alcohol 9'-O-β-D-glucoside (DDDC9G), possesses potent antifungal activity against various fungal strains, including Candida albicans, with minimal hemolytic effect on human cells.[17] The primary mechanism of action involves the perturbation and depolarization of the fungal plasma membrane.[17] Studies using model vesicles suggest that DDDC9G forms pores in the membrane, leading to a loss of structural integrity and cell death.[17]

DDHCA has been reported to have general antibacterial and anti-tuberculostatic properties.[] Additionally, a xylopyranoside derivative has been shown to act as an anti-hepatitis B virus (HBV) agent by inhibiting the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) from infected liver cells.[18]

Emerging Therapeutic Applications and Future Directions

Hepatoprotective and Antifibrotic Potential

DDHCA has demonstrated selective antifibrotic activities against activated hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[6] This, combined with its reported general hepatoprotective effects, suggests its potential for treating chronic liver diseases.[]

Neuroprotective Effects: A Gap in Current Research

While general moderate alcohol consumption has been paradoxically linked in some epidemiological studies to neuroprotection, and other natural phenols are known neuroprotectants, there is a significant lack of direct research into the specific neuroprotective properties of DDHCA.[19][20] Given its potent antioxidant and anti-inflammatory activities, which are key mechanisms for combating neurodegeneration, this represents a critical and promising area for future investigation.

Challenges and Future Directions
  • Bioavailability and In Vivo Efficacy: Most current data is from in vitro studies. Future research must focus on in vivo animal models to assess the bioavailability, pharmacokinetics, and efficacy of DDHCA.

  • Structure-Activity Relationship (SAR): Systematic studies on different stereoisomers and derivatives are needed to identify the most potent molecular structures for specific therapeutic targets.

  • Sustainable Sourcing: While natural extraction is common, developing synthetic routes or biotechnological production methods (e.g., via fermentation) could provide a more sustainable and scalable supply.[7][9]

Conclusion

Dihydrodehydrodiconiferyl alcohol is a pharmacologically versatile neolignan with well-documented anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The mechanisms underlying these activities, particularly the inhibition of the NF-κB pathway and the induction of cytotoxicity in cancer cells, provide a strong rationale for its continued investigation. While the preclinical evidence is compelling, significant research is required to overcome challenges related to bioavailability and to validate its therapeutic potential in in vivo models before it can be considered for clinical development.

References

  • Anti-Inflammatory Effect of (7R,8S)-Dehydrodiconiferyl Alcohol-9′Γ-Methyl Ether from the Rhizome of Belamcanda Chinensis: Role of Mir-146a and Mir-155. Biomedical and Pharmacology Journal. [Link]

  • Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans. PubMed. [Link]

  • (7S,8R)-Dihydrodehydrodiconiferyl Alcohol. PubChem. [Link]

  • Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth. PMC. [Link]

  • 7R,8S-Dihydrodehydrodiconiferyl alcohol. Biopurify. [Link]

  • Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor. PMC. [Link]

  • Synthesis of dihydrodehydrodiconiferyl alcohol and derivatives through intramolecular C–H insertion. ResearchGate. [Link]

  • Dehydrodiconiferyl Alcohol Isolated from Cucurbita moschata Shows Anti-adipogenic and Anti-lipogenic Effects in 3T3-L1 Cells and Primary Mouse Embryonic Fibroblasts. PMC. [Link]

  • 8,8-bis-(Dihydroconiferyl)-diferulate displayed impressive cytotoxicity towards a panel of human and animal cancer cells. ResearchGate. [Link]

  • Effects of Alcohol on Histone Deacetylase 2 (HDAC2) and the Neuroprotective Role of Trichostatin A (TSA). PMC. [Link]

  • (+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside. PubChem. [Link]

  • Anticancer effect of coniferyl alcohol on cholangiocarcinoma cell. SlideShare. [Link]

  • Alcohol in Moderation, Cardioprotection and Neuroprotection: Epidemiological Considerations and Mechanistic Studies. PMC. [Link]

  • Ethanol and Cognition: Indirect Effects, Neurotoxicity and Neuroprotection: A Review. MDPI. [Link]

Sources

Exploratory

Dihydrodehydrodiconiferyl Alcohol (DHDCA): A Comprehensive Technical Guide on Anti-Inflammatory and Hepatoprotective Mechanisms

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Dihydrodehydrodiconiferyl alcohol (DHDCA) is a naturally occu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Dihydrodehydrodiconiferyl alcohol (DHDCA) is a naturally occurring neolignan characterized by its 2,3-dihydrobenzo[b]furan skeleton, formed via the 8-5′ radical coupling of coniferyl alcohol monomers. Originally isolated from species such as Lawsonia alba, Nelumbo nucifera (lotus root), and Liriodendron tulipifera, DHDCA has emerged as a highly pleiotropic pharmacophore in modern drug discovery. This whitepaper synthesizes the current pharmacological landscape of DHDCA, focusing on its potent hepatoprotective and anti-inflammatory properties. By modulating critical kinase networks (MAPK1) and transcription factors (NF-κB, STAT3), DHDCA offers a multi-target approach to mitigating acute liver injury, viral hepatitis, and hepatic fibrosis.

Molecular Mechanisms of Hepatoprotection

The liver's response to toxic, viral, or metabolic insults involves a complex interplay between hepatocytes, Kupffer cells (macrophages), and hepatic stellate cells (HSCs). DHDCA exerts its hepatoprotective effects by intervening at multiple cellular nodes.

Mitigation of Acute Alcohol Toxicity and Oxidative Stress

In models of acute alcoholism, DHDCA acts as a potent stabilizer of cellular redox states and kinase signaling. Research on Nelumbo nucifera extracts demonstrates that the (7R,8S)-DHDCA enantiomer exhibits profound binding affinity to Mitogen-Activated Protein Kinase 1 (MAPK1) 1[1]. By forming stable hydrogen bonds with specific residues in the MAPK1 pocket (Asp20, Gly22, Arg359, Asp88, and Asp100), DHDCA prevents the pathological downstream phosphorylation cascades that trigger hepatocyte apoptosis. Furthermore, it restores depleted endogenous antioxidants (SOD and GSH) and reduces serum transaminases (AST, ALT) following ethanol-induced lipid peroxidation[1].

Antifibrotic Activity via Hepatic Stellate Cell (HSC) Inhibition

Hepatic fibrosis is driven by the transdifferentiation of quiescent HSCs into proliferative, collagen-secreting myofibroblasts. Bioactivity-guided fractionation of Liriodendron tulipifera identified (+)-DHDCA as a selective inhibitor of HSC-T6 proliferation 2[2]. Crucially, while it halts fibrotic proliferation and reduces collagen deposition, DHDCA exhibits no cytotoxicity toward primary cultured rat hepatocytes at maximal doses, indicating a highly favorable therapeutic index for antifibrotic drug development[2].

Antiviral (Anti-HBV) Efficacy

Chronic Hepatitis B Virus (HBV) infection is a primary driver of hepatocellular carcinoma. DHDCA isolated from Illicium henryi has demonstrated direct antiviral properties by inhibiting the secretion of both HBV surface antigen (HBsAg) and HBV e antigen (HBeAg) in HepG2.2.15 cell lines, presenting a dual mechanism of liver protection against viral cytopathic effects 3[3].

Hepato DHDCA DHDCA OxStress Oxidative Stress (ROS, MDA ↓) DHDCA->OxStress Restores SOD/GSH Fibrosis Hepatic Fibrosis (HSC-T6 ↓) DHDCA->Fibrosis Halts Proliferation Inflam Inflammation (TNF-α, NF-κB ↓) DHDCA->Inflam Suppresses Cytokines HBV Viral Hepatitis (HBsAg, HBeAg ↓) DHDCA->HBV Inhibits Secretion

Figure 1: Pleiotropic hepatoprotective mechanisms of DHDCA across various liver injury models.

Anti-Inflammatory Signaling Cascades

The hepatoprotective nature of DHDCA is intrinsically linked to its profound anti-inflammatory capabilities, which operate through the suppression of key transcriptomic pathways.

  • TLR4/NF-κB Axis Inhibition : In lipopolysaccharide (LPS)-induced acute liver injury models, extracts rich in DHDCA derivatives drastically downregulate the mRNA expression of Toll-like Receptor 4 (TLR4) and Nuclear Factor kappa B (NF-κB) 4[4]. This prevents the nuclear translocation of NF-κB, halting the transcription of pro-inflammatory mediators.

  • Macrophage Cytokine Suppression : DHDCA directly suppresses the production of Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated RAW264.7 macrophages[2]. Because Kupffer cells (liver macrophages) rely on TNF-α to activate HSCs, this suppression breaks the inflammatory-fibrotic feedback loop.

  • IL-6/STAT3 Modulation : Alcohol toxicity activates the IL-6/STAT3 pathway, mediating severe inflammatory responses. DHDCA interrupts this cascade, likely via its upstream stabilization of MAPK1, thereby preventing STAT3 hyperactivation[1].

Pathway DHDCA DHDCA (Neolignan) TLR4 TLR4 Receptor DHDCA->TLR4 Antagonizes MAPK1 MAPK1 (ERK2) DHDCA->MAPK1 Binds (Asp20, Gly22) STAT3 STAT3 Activation DHDCA->STAT3 Suppresses via IL-6 axis NFKB NF-κB Translocation TLR4->NFKB Activates TNFA TNF-α / IL-6 Production NFKB->TNFA Upregulates MAPK1->STAT3 Phosphorylates

Figure 2: DHDCA modulation of TLR4/NF-κB and MAPK1/STAT3 inflammatory signaling pathways.

Quantitative Data Summary

The following table synthesizes the quantitative pharmacological metrics of DHDCA and its derivatives across various biological models.

Compound / DerivativeSource OrganismBiological Target / ModelPrimary Effect / Efficacy
(+)-DHDCA Liriodendron tulipiferaHSC-T6 & RAW264.7 cellsAttenuates fibrotic proliferation & TNF-α production
(7R,8S)-DHDCA Nelumbo nuciferaMAPK1 (In silico / In vivo)Binding energy < -1.2 kcal/mol; Lowers AST/ALT
DHDCA Illicium henryiHepG2.2.15 (HBV model)HBsAg IC₅₀ = 0.06 mM; HBeAg IC₅₀ = 0.53 mM
DHDCA-7'-OH-glucoside Arctii FructusHL-7702 (d-galactosamine)Hepatoprotective at 1 × 10⁻⁵ M
DHDCA-4-O-β-glucoside Gelasia tomentosaGeneral InflammationAnti-inflammatory (IC₅₀ = 0.55 mg/mL)

Validated Experimental Protocols

To ensure rigorous scientific reproducibility, the following protocols detail the methodologies used to validate DHDCA's efficacy. Note: As an application scientist, I emphasize the causality behind these steps to ensure the assay acts as a self-validating system.

Protocol A: Bioactivity-Guided In Vitro Antifibrotic Screening (HSC-T6)

Objective: Evaluate the direct inhibitory effect of DHDCA on hepatic stellate cell activation without inducing generalized cytotoxicity. Causality & Rationale: Inhibiting HSC proliferation is the gold standard for antifibrotic screening. However, many compounds show "efficacy" simply because they are toxic. Running a parallel primary hepatocyte counter-screen ensures the mechanism is selectively anti-proliferative, not cytotoxic.

  • Cell Culture & Synchronization: Culture HSC-T6 cells in DMEM supplemented with 10% FBS. Prior to treatment, serum-starve the cells for 24 hours.

    • Validation Check: Serum starvation synchronizes the cell cycle in the G0/G1 phase. This ensures that any measured proliferation upon treatment is a direct response to the experimental stimuli, eliminating baseline replication noise.

  • Compound Administration: Administer DHDCA at graded concentrations (e.g., 10, 50, 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Silymarin).

  • Proliferation Quantification (BrdU Assay): Utilize a BrdU incorporation assay rather than a standard MTT assay.

    • Causality: MTT measures mitochondrial metabolic activity, which can be artificially skewed by the inherent redox activity of polyphenolic neolignans like DHDCA. BrdU directly quantifies de novo DNA synthesis, providing an artifact-free metric of true cell proliferation.

  • Cytotoxicity Counter-Screen: Perform a parallel LDH release assay on primary cultured rat hepatocytes treated with the maximal dose of DHDCA to confirm hepatocyte viability.

Workflow Ext 1. Plant Extraction (MeOH/EtOH) Frac 2. Bio-Guided Fractionation Ext->Frac Iso 3. DHDCA Isolation (Silica/HPLC) Frac->Iso Cell 4. HSC-T6 & RAW264.7 Co-culture Iso->Cell Assay 5. Proliferation & Cytokine Assays Cell->Assay

Figure 3: Bioactivity-guided isolation and in vitro screening workflow for antifibrotic agents.

Protocol B: Molecular Docking for Kinase Target Validation (MAPK1)

Objective: Determine the thermodynamic stability and specific binding residues of DHDCA within the MAPK1 active site. Causality & Rationale: In silico docking predicts whether the observed in vivo hepatoprotection against alcohol toxicity is mediated via direct kinase inhibition before committing to expensive in vivo knockout models.

  • Ligand & Receptor Preparation: Retrieve the MAPK1 crystal structure from the Protein Data Bank (PDB). Minimize the 3D structure of (7R,8S)-DHDCA using an MM2 force field to find the lowest energy conformation.

  • Grid Box Definition & Validation: Center the grid box on the known ATP-binding pocket of MAPK1.

    • Validation Check: Dock a known native ligand (e.g., an ATP analog) back into the pocket. Calculate the Root Mean Square Deviation (RMSD). An RMSD < 2.0 Å validates that the grid parameters and scoring function are accurate.

  • Docking Execution: Run the simulation using AutoDock Vina. Extract the Gibbs free binding energy (ΔG).

    • Causality: A ΔG < -1.2 kcal/mol indicates spontaneous, highly stable complex formation. Map the specific hydrogen bonds (specifically looking for Asp20, Gly22, Arg359) to confirm interaction with the kinase hinge region, which is necessary for competitive inhibition.

References

  • The mitigative effect of lotus root (Nelumbo nucifera Gaertn)
  • Hepatoprotective Effect of the Ethanol Extract of Illicium henryi against Acute Liver Injury in Mice Induced by Lipopolysaccharide Source: PMC / NIH URL
  • Discovering the Anti-Inflammatory Potential of Compounds Isolated from the Aerial Parts of Gelasia tomentosa...
  • Hepatoprotective Activity of Twelve Novel 7′-Hydroxy Lignan Glucosides from Arctii Fructus Source: ACS Publications URL
  • Source: Scite.
  • Antifibrotic Compounds from Liriodendron tulipifera Attenuating HSC-T6 Proliferation and TNF-α Production in RAW264.
  • HBeAg | MedChemExpress (MCE)

Sources

Foundational

An In-depth Technical Guide to the Biosynthesis of Dihydrodehydrodiconiferyl Alcohol in Lawsonia alba

For Researchers, Scientists, and Drug Development Professionals Abstract Dihydrodehydrodiconiferyl alcohol, a dihydrobenzofuran neolignan, is a significant bioactive compound found in the leaves of Lawsonia alba (syn. La...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrodehydrodiconiferyl alcohol, a dihydrobenzofuran neolignan, is a significant bioactive compound found in the leaves of Lawsonia alba (syn. Lawsonia inermis), a plant renowned for its medicinal properties. This technical guide provides a comprehensive exploration of the biosynthetic pathway leading to this complex molecule. We will delve into the upstream metabolic routes, the critical enzymatic steps, and the stereochemical control that governs its formation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, offering both foundational knowledge and practical methodologies for investigating this pathway.

Introduction: The Significance of Dihydrodehydrodiconiferyl Alcohol

Lawsonia alba, commonly known as the henna tree, is a rich source of a diverse array of secondary metabolites, including the well-known pigment lawsone (2-hydroxy-1,4-naphthoquinone).[1][2][3] Beyond its dyeing properties, this plant has a long history of use in traditional medicine. Modern phytochemical investigations have unveiled a plethora of bioactive compounds, among them the lignan dihydrodehydrodiconiferyl alcohol.[4][5][6] This molecule has garnered scientific interest due to its potential pharmacological activities, which may include anti-inflammatory, antioxidant, and anticancer properties.[7] Understanding its biosynthesis is paramount for harnessing its therapeutic potential, potentially through metabolic engineering or synthetic biology approaches.

A notable finding in the study of Lawsonia alba's chemical constituents was the structural revision of a compound initially named "lawsonicin," which was later confirmed to be identical to (rac)-trans-dihydrodehydrodiconiferyl alcohol.[4][5][6][8] This underscores the importance of rigorous analytical techniques in natural product research.

The Biosynthetic Blueprint: From Primary Metabolism to a Complex Lignan

The journey to dihydrodehydrodiconiferyl alcohol begins with fundamental building blocks derived from primary metabolism. The biosynthesis can be conceptually divided into three major stages:

  • The Shikimate Pathway: The upstream pathway that provides the aromatic amino acid precursors.

  • The Phenylpropanoid Pathway: The central pathway that converts aromatic amino acids into monolignols.

  • Lignan Formation: The final dimerization and modification steps that yield dihydrodehydrodiconiferyl alcohol.

The Shikimate Pathway: Laying the Aromatic Foundation

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate and erythrose-4-phosphate into chorismate.[9][10][11] This pathway is essential for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants, bacteria, and fungi, but is absent in animals.[9][12] In the context of dihydrodehydrodiconiferyl alcohol biosynthesis, the shikimate pathway's critical role is to produce L-phenylalanine, the entry point into the phenylpropanoid pathway.

The Phenylpropanoid Pathway: The Core Machinery

The phenylpropanoid pathway is a complex network of enzymatic reactions that transforms L-phenylalanine into a wide array of phenolic compounds, including flavonoids, coumarins, and the precursors to lignin and lignans.[13][14][15][16] Transcriptome analysis of in vitro propagated Lawsonia inermis has revealed an enriched expression of genes involved in the phenylpropanoid pathway, indicating its significance in this plant.[13][17]

The key steps leading to the immediate precursor of dihydrodehydrodiconiferyl alcohol, coniferyl alcohol, are as follows:

  • Deamination: L-phenylalanine is converted to cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) . This is a crucial regulatory point in the pathway.

  • Hydroxylation: Cinnamic acid is hydroxylated to form p-coumaric acid by Cinnamate 4-Hydroxylase (C4H) .

  • Activation: p-Coumaric acid is then activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA.

  • Further Hydroxylation and Methylation: A series of hydroxylation and methylation steps, involving enzymes such as p-Coumarate 3-Hydroxylase (C3H) and Caffeic Acid O-Methyltransferase (COMT) , convert p-coumaroyl-CoA to feruloyl-CoA.

  • Reduction: The activated carboxyl group of feruloyl-CoA is reduced in two steps by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) to yield coniferyl alcohol.

The overall flow of the phenylpropanoid pathway leading to coniferyl alcohol is depicted in the following diagram:

Phenylpropanoid_Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA COMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD

Figure 1: The Phenylpropanoid Pathway leading to Coniferyl Alcohol.

Lignan Formation: The Oxidative Dimerization of Coniferyl Alcohol

The final and defining step in the biosynthesis of dihydrodehydrodiconiferyl alcohol is the oxidative coupling of two molecules of coniferyl alcohol. This reaction proceeds via the formation of phenoxy radicals from coniferyl alcohol, a process catalyzed by oxidases such as laccases or peroxidases.[18][19][20]

The coupling of these radicals can occur at different positions, leading to a variety of lignan structures. In the case of dihydrodehydrodiconiferyl alcohol, an 8-5' linkage is formed between the two coniferyl alcohol units.[4][5] This dimerization results in the formation of a p-quinone methide intermediate, which then undergoes intramolecular cyclization to create the characteristic dihydrobenzofuran core of the molecule.[5]

A critical aspect of lignan biosynthesis in many plants is the stereochemical control of the radical-radical coupling. This is often mediated by Dirigent Proteins (DIRs) .[21][22][23][24] These proteins, which lack intrinsic enzymatic activity, are thought to bind to the coniferyl alcohol radicals and orient them in a specific manner to favor the formation of a particular stereoisomer.[21][25] While a specific dirigent protein for dihydrodehydrodiconiferyl alcohol synthesis in Lawsonia alba has not yet been characterized, their involvement is highly probable given the stereospecificity often observed in natural products.

The proposed biosynthetic pathway from coniferyl alcohol to dihydrodehydrodiconiferyl alcohol is illustrated below:

Lignan_Formation cluster_precursors Precursors Coniferyl_Alcohol1 Coniferyl Alcohol Radical_Formation Oxidative Radical Formation (Laccase/Peroxidase) Coniferyl_Alcohol1->Radical_Formation Coniferyl_Alcohol2 Coniferyl Alcohol Coniferyl_Alcohol2->Radical_Formation Radical_Coupling 8-5' Radical Coupling (Dirigent Protein mediated?) Radical_Formation->Radical_Coupling Quinone_Methide p-Quinone Methide Intermediate Radical_Coupling->Quinone_Methide Cyclization Intramolecular Cyclization Quinone_Methide->Cyclization Dihydrodehydrodiconiferyl_Alcohol Dihydrodehydrodiconiferyl Alcohol Cyclization->Dihydrodehydrodiconiferyl_Alcohol

Figure 2: Proposed Biosynthesis of Dihydrodehydrodiconiferyl Alcohol.

Experimental Protocols for Pathway Elucidation

The investigation of the dihydrodehydrodiconiferyl alcohol biosynthetic pathway requires a multi-faceted approach, combining analytical chemistry, enzymology, and molecular biology. Below are representative protocols that can be adapted for research on Lawsonia alba.

Extraction and Identification of Intermediates and Final Product

Objective: To extract and identify coniferyl alcohol, dihydrodehydrodiconiferyl alcohol, and other potential intermediates from Lawsonia alba leaves.

Methodology:

  • Sample Preparation:

    • Harvest fresh, healthy leaves of Lawsonia alba.

    • Immediately freeze the leaves in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen leaves and grind to a fine powder.

  • Extraction:

    • Extract the powdered leaf material (e.g., 10 g) with 80% methanol (100 mL) at room temperature with constant stirring for 24 hours.

    • Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.

    • Repeat the extraction process twice more on the pellet.

    • Pool the supernatants and evaporate the methanol under reduced pressure.

    • Resuspend the aqueous extract in water and partition sequentially with n-hexane, ethyl acetate, and n-butanol.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Analyze the different fractions by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

    • Detection: Diode array detector (DAD) to obtain UV spectra of the peaks.

    • Compare retention times and UV spectra with authentic standards of coniferyl alcohol and dihydrodehydrodiconiferyl alcohol.

  • Structure Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):

    • Collect the peaks of interest from HPLC.

    • Analyze the collected fractions by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern.

    • For definitive structure elucidation of purified compounds, perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

Enzyme Assays for Key Biosynthetic Steps

Objective: To detect the activity of key enzymes in the phenylpropanoid pathway from Lawsonia alba protein extracts.

Methodology for Phenylalanine Ammonia-Lyase (PAL) Activity:

  • Protein Extraction:

    • Homogenize fresh leaf tissue in an ice-cold extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing polyvinylpyrrolidone and β-mercaptoethanol).

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Use the supernatant as the crude enzyme extract.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • The assay mixture contains L-phenylalanine as the substrate in the extraction buffer.

    • Initiate the reaction by adding the crude enzyme extract.

    • Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

    • Stop the reaction by adding an acid (e.g., 6 M HCl).

    • Measure the formation of the product, cinnamic acid, by spectrophotometry at 290 nm.

    • Calculate the specific activity as nmol of cinnamic acid formed per mg of protein per minute.

Methodology for Laccase/Peroxidase Activity:

  • Enzyme Assay:

    • Use a similar protein extract as for the PAL assay.

    • The assay mixture contains a suitable substrate (e.g., guaiacol for peroxidase, syringaldazine for laccase) in a buffer (e.g., sodium phosphate buffer, pH 6.0).

    • For the peroxidase assay, include H₂O₂ as a co-substrate.

    • Initiate the reaction by adding the enzyme extract.

    • Monitor the change in absorbance at a specific wavelength (e.g., 470 nm for guaiacol oxidation) over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of change in absorbance.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the expression levels of genes encoding key biosynthetic enzymes in different tissues of Lawsonia alba or under different experimental conditions.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from Lawsonia alba tissues using a suitable kit or protocol (e.g., Trizol method).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Primer Design and Validation:

    • Design primers specific to the target genes (e.g., PAL, C4H, 4CL, CCR, CAD, Laccase, Peroxidase, DIR) based on available sequence information (if not available, degenerate primers or transcriptome sequencing would be necessary).

    • Validate the primer efficiency by running a standard curve.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a SYBR Green-based master mix.

    • The reaction mixture includes the cDNA template, forward and reverse primers, and the master mix.

    • Run the qPCR on a real-time PCR system.

    • Include a reference gene (e.g., actin or ubiquitin) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

Concluding Remarks and Future Directions

The biosynthesis of dihydrodehydrodiconiferyl alcohol in Lawsonia alba is a fascinating example of the intricate metabolic pathways that plants have evolved to produce a vast array of bioactive compounds. While the general framework of this pathway, from the shikimate and phenylpropanoid pathways to the final oxidative coupling, is well-understood in a broader context, many of the specific details in Lawsonia alba remain to be elucidated.

Future research should focus on:

  • Identification and Characterization of Specific Enzymes: The isolation and functional characterization of the specific PAL, C4H, 4CL, laccases, peroxidases, and especially the dirigent proteins involved in this pathway in Lawsonia alba will be crucial.

  • Regulatory Mechanisms: Investigating how the biosynthesis of dihydrodehydrodiconiferyl alcohol is regulated at the genetic and biochemical levels, and in response to developmental and environmental cues, will provide a more complete picture.

  • Metabolic Engineering: With a deeper understanding of the pathway, it may be possible to engineer Lawsonia alba or a heterologous host to overproduce dihydrodehydrodiconiferyl alcohol for pharmacological applications.

This technical guide provides a solid foundation for researchers to embark on these exciting avenues of investigation, ultimately contributing to a better understanding of plant secondary metabolism and the development of new therapeutic agents.

References

  • Davin, L. B., & Lewis, N. G. (2000). Dirigent proteins and dirigent sites explain the mystery of specificity of radical precursor coupling in lignan and lignin biosynthesis. Plant Physiology, 123(2), 453–462. [Link][24]

  • Davin, L. B., Wang, H. B., Crowell, A. L., Bedgar, D. L., Martin, D. M., Sarkanen, S., & Lewis, N. G. (1997). Stereoselective bimolecular phenoxy radical coupling by an auxiliary (dirigent) protein without an active center. Science, 275(5298), 362–366. [Link]

  • Chaudhary, G., Goyal, S., & Poonia, P. (2010). Lawsonia inermis Linnaeus: A phytopharmacological review. International Journal of Pharmaceutical Sciences and Drug Research, 2(2), 91-98.
  • Chen, M., et al. (2021). Dehydrodiconiferyl alcohol, a lignan from Herpetospermum pedunculosum, alleviates cholestasis by activating pathways associated with the farnesoid X receptor. Phytomedicine, 80, 153378. [Link][26]

  • Badoni Semwal, R., Semwal, D. K., Combrinck, S., & Viljoen, A. (2014). Lawsonia inermis L.(henna): a natural dye of various therapeutic uses. Journal of Ethnopharmacology, 155(1), 1-21.
  • Meng, J., Jiang, T., Bhatti, H. A., Siddiqui, B. S., Meng, Q., Li, X., ... & Dias, S. (2010). Synthesis of dihydrodehydrodiconiferyl alcohol: the revised structure of lawsonicin. Organic & Biomolecular Chemistry, 8(3), 584-586. [Link][6][8]

  • Pickel, B., Constantin, M. A., & Pfannstiel, J. (2010). Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure. Journal of Experimental Botany, 68(14), 3685-3697. [Link][22][23]

  • Kim, M. K., Jeon, J. H., Fujita, M., Davin, L. B., & Lewis, N. G. (2012). The Western red cedar (Thuja plicata) DIRIGENT protein family. Journal of Biological Chemistry, 287(9), 6116-6127.
  • Fuß, E. (2002). Biosynthesis of Lignans. Phytochemistry Reviews, 1(3), 309-320. [Link][25]

  • Ghosh, S., et al. (2023). Transcriptome analysis reveals upregulated secondary metabolite pathways in micropropagated Lawsonia inermis L. Journal of Plant Research, 136(4), 481-494. [Link][13][17]

  • Blee, K., Choi, J. W., O'Connell, A. P., Schuch, W., Lewis, N. G., & Davin, L. B. (2001). A Lignan-Specific Dirigent Protein from the Seeds of Flax (Linum usitatissimum L.). Journal of Biological Chemistry, 276(52), 48999-49006.
  • Tuan, N. Q., et al. (2022). Chemical constituents from the leaves of Lawsonia inermis L. and their cytotoxic activity.
  • ResearchGate. (n.d.). Schematised biosynthesis of dihydrodehydrodiconiferyl alcohol via 8-5¢ radical coupling.[Link][4]

  • Wikipedia. (n.d.). Lawsone.[Link][3]

  • Elder, T., et al. (2016). Coupling and Reactions of 5‑Hydroxyconiferyl Alcohol in Lignin Formation. Journal of Agricultural and Food Chemistry, 64(22), 4613-4620. [Link][27]

  • Wikipedia. (n.d.). Shikimate pathway.[Link][9]

  • Bonding of Lignin and Coniferyl Alcohol by a Redox Shuttle of Low-Molecular-Weight Lignols in Enzymatic Oxidative Dehydrogenative Polymerization. (2024). ACS Sustainable Chemistry & Engineering, 12(25), 9579–9586. [Link][28]

  • Al-Snafi, A. E. (2018). Phytopharmacological investigation on Lawsonia inermis L.: A comprehensive review. International Journal of Pharmaceutical and Phytopharmacological Research, 8(1), 1-13.[29]

  • Elder, T. (2020). Radical Coupling Reactions of Hydroxystilbene Glucosides and Coniferyl Alcohol: A Density Functional Theory Study. Frontiers in Chemistry, 8, 599. [Link][30]

  • Lee, J., et al. (2012). Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(7), 1835-1843. [Link][31]

  • Davin, L. B., et al. (1997). Stereoselective bimolecular phenoxy radical coupling by an auxiliary (dirigent) protein without an active center. Science, 275(5298), 362-366. [Link][18]

  • Onnerud, H., & Gellerstedt, G. (1994). Mechanism of oxidative coupling of coniferyl alcohol. Holzforschung, 48(4), 303-308. [Link][19]

  • Meng, J., et al. (2010). Synthesis of dihydrodehydrodiconiferyl alcohol: the revised structure of lawsonicin. Organic & Biomolecular Chemistry, 8(3), 584-586. [Link][6]

  • Ghosh, S., et al. (2023). Transcriptome Analysis Reveals Upregulated Secondary Metabolite Pathways in Micropropagated Lawsonia Inermis L. ResearchGate. [Link][17]

  • Lynn, D. G., et al. (1981). Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth. Plant Physiology, 67(3), 343-352. [Link][20]

  • Wikipedia. (n.d.). Phenylpropanoid.[Link][14]

  • Wang, J. P., et al. (2020). Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. Frontiers in Plant Science, 11, 598. [Link][15]

  • The shikimate pathway: gateway to metabolic diversity. (2022). Natural Product Reports, 39(7), 1316-1372. [Link][10]

  • Meng, J., et al. (2010). Synthesis of dihydrodehydrodiconiferyl alcohol: the revised structure of lawsonicin. Organic & Biomolecular Chemistry, 8(3), 584-586. [Link][8]

  • Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. (2020). International Journal of Molecular Sciences, 21(9), 3244. [Link][16]

  • Multi-Enzyme Synergy and Allosteric Regulation in the Shikimate Pathway: Biocatalytic Platforms for Industrial Applications. (2023). International Journal of Molecular Sciences, 24(15), 12214. [Link][12]

  • First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds. (2019). Frontiers in Chemistry, 7, 119. [Link]

  • The Shikimate Pathway. (2023). Alder BioInsights. [Link][11]

  • Synthetic Biomimetic Coenzymes and Alcohol Dehydrogenases for Asymmetric Catalysis. (2019). Catalysts, 9(3), 232. [Link]

  • Essences in Metabolic Engineering of Lignan Biosynthesis. (2018). International Journal of Molecular Sciences, 19(10), 3024. [Link]

  • Shikimate and Phenylalanine Biosynthesis in the Green Lineage. (2013). Frontiers in Plant Science, 4, 69. [Link]

  • Genetic Transformation of Henna (Lawsonia inermis). (2000). In Vitro Cellular & Developmental Biology - Plant, 36(4), 306-310. [Link]

  • The potentiality of biostimulant (Lawsonia inermis L.) on some morpho-physiological, biochemical traits, productivity and grain quality of Triticum aestivum L. (2023). PLoS ONE, 18(2), e0281691. [Link]

  • Biochemical changes in the Lawsonia inermis L. infected with Asterina lawsoniae Henn. & Nyn. (2014). Journal of Academia and Industrial Research (JAIR), 3(6), 263-265.

Sources

Exploratory

physical and chemical properties of dihydrodehydrodiconiferyl alcohol CAS 28199-69-1

For Researchers, Scientists, and Drug Development Professionals Introduction Dihydrodehydrodiconiferyl alcohol, with the CAS registry number 28199-69-1, is a naturally occurring lignan found in various plant species.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrodehydrodiconiferyl alcohol, with the CAS registry number 28199-69-1, is a naturally occurring lignan found in various plant species.[1] This complex phenol is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and materials science due to its diverse biological activities and potential as a building block for novel polymers. This guide provides a comprehensive overview of the physical and chemical properties of dihydrodehydrodiconiferyl alcohol, offering a foundational understanding for its application in research and development.

Chemical Structure and Stereochemistry

Dihydrodehydrodiconiferyl alcohol possesses a dibenzofuran core structure. The specific stereoisomer commonly referred to by CAS number 28199-69-1 is (7S,8R)-Dihydrodehydrodiconiferyl Alcohol.[2] Understanding the stereochemistry is crucial as it can significantly influence the biological activity and physical properties of the molecule.

Caption: Chemical structure of Dihydrodehydrodiconiferyl Alcohol.

Physical Properties

The physical properties of a compound are fundamental to its handling, formulation, and application. The following table summarizes the known and predicted physical properties of dihydrodehydrodiconiferyl alcohol.

PropertyValueSource
Molecular Formula C20H24O6[2]
Molecular Weight 360.40 g/mol [1][2]
Physical Description Solid, powder[1][3]
Melting Point Data not available[4]
Boiling Point 540.9 ± 50.0 °C at 760 mmHg (Predicted)[1]
Density 1.261 ± 0.06 g/cm³ (Predicted)[1]
Water Solubility Data not available[4]
Solubility in Organic Solvents Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate[1][5]
LogP (Octanol-Water Partition Coefficient) 2.1 (Computed)[2]
Experimental Protocol: Determination of Melting Point

Given the absence of a reported experimental melting point, the following protocol outlines a standard procedure for its determination using a capillary melting point apparatus. This method provides a reliable means of assessing the purity of the compound.

  • Sample Preparation: A small amount of finely powdered dihydrodehydrodiconiferyl alcohol is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating Rate: The initial heating rate is set to be rapid to approach the approximate melting range. Once the sample begins to soften, the heating rate is reduced to 1-2 °C per minute to ensure accurate determination.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range represents the melting point of the sample. A narrow melting point range is indicative of high purity.

Chemical Properties and Reactivity

Stability and Storage

Dihydrodehydrodiconiferyl alcohol is stable under recommended storage conditions.[4] For long-term storage, it is advised to keep the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4] Recommended storage temperatures are -20°C for the solid powder and -80°C when in solution.[3][4]

Incompatible Materials

To maintain the integrity of the compound, contact with strong acids, strong alkalis, and strong oxidizing or reducing agents should be avoided.[4]

Hazardous Decomposition Products

Under fire conditions, dihydrodehydrodiconiferyl alcohol may decompose and emit toxic fumes.[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of dihydrodehydrodiconiferyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of the molecule. The following are characteristic chemical shifts observed for dihydrodehydrodiconiferyl alcohol in CDCl₃.[6]

¹H NMR (400 MHz, CDCl₃):

  • δ 5.54 (1H, d, J=7.6 Hz)

  • δ 3.69 (2H, t, J=6.6 Hz)

  • δ 2.67 (2H, t, J=7.3 Hz)

  • Aromatic protons typically appear in the range of δ 6.7-7.0 ppm.

  • Methoxyl protons appear as singlets around δ 3.8-3.9 ppm.

¹³C NMR (100.5 MHz, CDCl₃):

  • δ 146.6, 145.6, 135.4 (Aromatic carbons)

  • δ 87.9 (C-β)

  • δ 62.3 (C-γ)

  • δ 56.2, 56.1 (Methoxyl carbons)

  • δ 32.0 (C-α)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For dihydrodehydrodiconiferyl alcohol, electrospray ionization (ESI) is a common technique. The expected [M+Na]⁺ ion would be observed at m/z 383.15.[6]

Infrared (IR) Spectroscopy

The IR spectrum of dihydrodehydrodiconiferyl alcohol would exhibit characteristic absorption bands corresponding to its functional groups:

  • O-H stretching: A broad band around 3400 cm⁻¹ due to the phenolic and alcoholic hydroxyl groups.

  • C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C stretching (aromatic): Peaks around 1500-1600 cm⁻¹.

  • C-O stretching: Strong bands in the 1030-1230 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of dihydrodehydrodiconiferyl alcohol in a solvent like ethanol or methanol is expected to show absorption maxima characteristic of its substituted benzene and benzofuran chromophores, typically in the range of 260-290 nm.

Caption: A typical experimental workflow for the isolation and characterization of dihydrodehydrodiconiferyl alcohol.

Conclusion

This technical guide provides a detailed overview of the known physical and chemical properties of dihydrodehydrodiconiferyl alcohol (CAS 28199-69-1). While a significant amount of spectroscopic and qualitative data is available, further experimental determination of key physical properties such as melting point and water solubility would be beneficial for the scientific community. The provided protocols offer a framework for researchers to obtain these values. A thorough understanding of these fundamental properties is paramount for the successful application of this promising natural product in drug discovery and other scientific endeavors.

References

  • D. A. Whiting, "Synthesis of dihydrodehydrodiconiferyl alcohol: The revised structure of lawsonicin," Organic & Biomolecular Chemistry, vol. 8, no. 1, pp. 107-113, 2010. [Link]

  • PubChem. (7S,8R)-Dihydrodehydrodiconiferyl Alcohol. National Center for Biotechnology Information. [Link]

  • DC Chemicals. Dihydrodehydrodiconiferyl alcohol MSDS. [Link]

Sources

Foundational

The Role of Dihydrodehydrodiconiferyl Alcohol in Plant Defense Mechanisms: Biosynthesis, Molecular Profiling, and Therapeutic Potential

Executive Summary In the evolutionary arms race between plants and pathogens, the secondary metabolome serves as the primary line of biochemical defense. Among the myriad of specialized metabolites, dihydrodehydrodiconif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolutionary arms race between plants and pathogens, the secondary metabolome serves as the primary line of biochemical defense. Among the myriad of specialized metabolites, dihydrodehydrodiconiferyl alcohol (DHDCA) —an 8-5′ linked neolignan—has emerged as a critical phytoalexin and potent antioxidant[1][2]. As application scientists, we must look beyond the mere presence of these compounds and understand the mechanistic causality of their biosynthesis, their physiological roles during oxidative stress, and the stringent analytical methodologies required to isolate and quantify them.

This whitepaper provides an in-depth technical analysis of DHDCA, detailing its biosynthetic pathway, its functional role in plant defense, and field-proven, self-validating protocols for its extraction and in vitro enzymatic profiling.

Chemical Identity and Evolutionary Context

DHDCA is a naturally occurring dihydrobenzo[b]furan neolignan derived from the dimerization of coniferyl alcohol[1]. In plant defense terminology, DHDCA functions as a phytoalexin —a low-molecular-weight antimicrobial compound synthesized de novo by plants in response to physical damage, chemical stress, or pathogen infection[2].

Unlike constitutively expressed defense compounds (phytoanticipins), DHDCA accumulates rapidly at the site of necrosis or infection. Its structural core, featuring a saturated allylic alcohol side chain and a benzofuran ring, grants it exceptional electron-donating properties, allowing it to rapidly quench reactive oxygen species (ROS) generated during the plant's hypersensitive response (HR)[3].

Biosynthetic Architecture and Enzymatic Regulation

Understanding the biosynthesis of DHDCA is crucial for researchers aiming to upregulate plant defense pathways or synthesize neolignan derivatives for drug development. The pathway is a masterclass in oxidoreductive coupling.

  • Radical Formation & Coupling: The pathway initiates with the monolignol coniferyl alcohol . Under oxidative stress, peroxidases (POX) and laccases (LAC) catalyze the formation of phenoxy radicals. Bimolecular coupling of these radicals via an 8-5′ linkage forms an intermediate p-quinone methide, which undergoes intramolecular cyclization to yield dehydrodiconiferyl alcohol (DDC) [1][4].

  • Enzymatic Reduction: DDC is subsequently reduced by phenylcoumaran benzylic ether reductase (PCBER) , an NADPH-dependent enzyme[4][5].

The Causality of Reduction: Why does the plant expend NADPH to reduce DDC to DHDCA? PCBER activity is not merely a terminal biosynthetic step; it is a vital detoxification mechanism. By reducing the benzylic ether functionality, PCBER prevents the toxic accumulation of highly reactive oxidative coupling products in the xylem, thereby maintaining cellular homeostasis during the oxidative bursts associated with pathogen attack[4].

Biosynthesis CA Coniferyl Alcohol (Monolignol) POX Peroxidase (POX) / Laccase (LAC) CA->POX Radical Formation DDC Dehydrodiconiferyl Alcohol (DDC) PCBER Phenylcoumaran Benzylic Ether Reductase (PCBER) DDC->PCBER NADPH dependent DHDCA Dihydrodehydrodiconiferyl Alcohol (DHDCA) POX->DDC 8-5' Dimerization PCBER->DHDCA Allylic Reduction

Fig 1. Biosynthetic pathway of DHDCA via 8-5' radical coupling and PCBER reduction.

Quantitative Profiling of Defense Metabolites

To contextualize DHDCA's efficacy, we must compare it against its precursors. The table below summarizes the quantitative defense metrics of the coniferyl alcohol cascade.

CompoundStructural ClassPrimary Defense RoleAntioxidant Efficacy (EC₅₀)Biosynthetic Enzyme
Coniferyl Alcohol MonolignolLignin building block / PrecursorModerateCAD
DDC Neolignan (8-5')Intermediate / Basal defense~15.0 μMPOX / LAC
DHDCA Neolignan (8-5')Phytoalexin / ROS Scavenger9.7–11.8 μMPCBER

Data synthesized from in vitro hydrogen peroxide scavenging (HPS) assays and ORAC evaluations[3].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental reproducibility hinges on understanding the "why" behind every protocol step. The following workflows are designed with internal validation checkpoints to ensure data integrity.

Protocol 1: Activity-Guided Extraction and LC-MS/MS Quantification

Rationale: DHDCA exists in both free aglycone and conjugated glycoside forms. We utilize a 70% ethanol matrix because its specific dielectric constant optimally solubilizes both the polar DHDCA-glycosides and the non-polar aglycones, preventing the loss of critical metabolites during initial partitioning[6].

Step-by-Step Workflow:

  • Sample Preparation: Lyophilize plant root/aerial tissue for 48 hours to halt enzymatic degradation. Mill to a fine powder (particle size < 0.5 mm).

  • Solvent Extraction: Suspend 5.0 g of biomass in 50 mL of 70% ethanol. Subject to ultrasound-assisted extraction (UAE) at 35 kHz for 20 minutes at 25°C. Causality: UAE induces acoustic cavitation, disrupting cell walls without the thermal degradation associated with refluxing[6].

  • Centrifugation & Filtration: Centrifuge at 13,000 rpm for 5 minutes. Filter the supernatant through a 0.22 μm PTFE membrane.

  • Solid Phase Extraction (SPE) Cleanup: Load the filtrate onto a pre-conditioned C18 SPE cartridge. Wash with 10% methanol to remove highly polar sugars, and elute the neolignan fraction with 80% methanol.

  • Validation Checkpoint (Self-Validation): Spike the pre-extraction matrix with a known concentration of an isotopic internal standard (e.g., ¹³C-labeled DHDCA). Post-SPE recovery must fall between 92-105% to validate the extraction efficiency before LC-MS/MS injection.

  • UPLC-MS/MS Analysis: Inject 1 μL into a UPLC system equipped with a BEH Phenyl column (1.7 μm). Utilize a gradient of 0.1% aqueous formic acid and acetonitrile. Monitor the specific MRM transitions for DHDCA (e.g., [M-H]⁻ m/z 359 → 329)[3][6].

Workflow Biomass Plant Biomass (Lyophilized) Ext 70% EtOH Extraction (Ultrasound-Assisted) Biomass->Ext SPE SPE Purification (C18 Cartridge) Ext->SPE LCMS UPLC-MS/MS Analysis SPE->LCMS

Fig 2. Standardized extraction and UPLC-MS/MS quantification workflow for DHDCA.

Protocol 2: In Vitro Enzymatic Assay for PCBER Activity

Rationale: To confirm that DHDCA accumulation is a direct result of active defense mechanisms, researchers must quantify the specific activity of PCBER. This assay measures the NADPH-dependent reduction of DDC to DHDCA[4][5].

Step-by-Step Workflow:

  • Enzyme Preparation: Express recombinant PCBER in E. coli and purify via Ni-NTA affinity chromatography.

  • Reaction Mixture: In a 500 μL reaction volume, combine 100 mM potassium phosphate buffer (pH 7.0), 1 mM DTT, 200 μM NADPH, and 50 μM of the substrate (DDC).

  • Initiation & Incubation: Initiate the reaction by adding 5 μg of purified PCBER. Incubate at 30°C for 30 minutes. Causality: DTT is included to maintain the catalytic cysteine residues of PCBER in a reduced, active state.

  • Termination: Stop the reaction by adding 500 μL of ethyl acetate.

  • Validation Checkpoint (Self-Validation): Run a parallel control assay using heat-denatured PCBER (boiled for 5 mins at 100°C). The absence of DHDCA in this control validates that the reduction is strictly enzymatically driven and not an artifact of auto-oxidation[5].

  • Quantification: Extract the ethyl acetate layer, evaporate to dryness, reconstitute in acetonitrile, and quantify the formation of DHDCA via HPLC-UV at 280 nm[5].

Future Perspectives in Drug Development

The evolutionary refinement of DHDCA as a plant defense molecule translates directly into high-value pharmacological properties. Its potent antioxidant capacity (EC₅₀ ~9.7 μM) and neurotrophic activities make it a prime candidate for drug development targeting oxidative stress-related pathologies, including neurodegenerative diseases and localized inflammation[2][3]. Future research should focus on scaling the stereoselective synthesis of DHDCA via transition-metal-catalyzed intramolecular C–H insertion[1] to bypass the low yields typical of botanical extraction.

References

  • Meng, J., Jiang, T., Bhatti, H. A., Siddiqui, B. S., Dixon, S., & Kilburn, J. D. (2009). Synthesis of dihydrodehydrodiconiferyl alcohol: the revised structure of lawsonicin. Organic & Biomolecular Chemistry, RSC Publishing.7

  • Matsutomo, T., et al. (2020). Chemistry of aged garlic: Diversity of constituents in aged garlic extract and their production mechanisms via the combination of chemical and enzymatic reactions. Experimental and Therapeutic Medicine, PMC. 2

  • Eberhardt, T. L., et al. (2010). Phenylcoumaran Benzylic Ether Reductase Prevents Accumulation of Compounds Formed under Oxidative Conditions in Poplar Xylem. The Plant Cell, PMC. 4

  • Malinowska-Pańczyk, E., et al. (2022). Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica. Molecules, PMC. 6

  • Gang, D. R., et al. (1999). Evolution of Plant Defense Mechanisms. Journal of Biological Chemistry, Semantic Scholar. 5

  • Ide, N., et al. (2013). In Vitro Activity-Guided Identification of Antioxidants in Aged Garlic Extract. Journal of Agricultural and Food Chemistry, ACS Publications. 3

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation and Chromatographic Purification of Dihydrodehydrodiconiferyl Alcohol (DHDCA)

Introduction & Pharmacological Significance Dihydrodehydrodiconiferyl alcohol (DHDCA) is a highly bioactive benzofuran neolignan found in a variety of botanical matrices, including Liriodendron tulipifera[1], aged garlic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

Dihydrodehydrodiconiferyl alcohol (DHDCA) is a highly bioactive benzofuran neolignan found in a variety of botanical matrices, including Liriodendron tulipifera[1], aged garlic extract (AGE)[2], Camellia fascicularis[3], and Valeriana officinalis[4]. In drug development, DHDCA has garnered significant attention for its potent antioxidant, anti-inflammatory, and anti-fibrotic properties.

Mechanistically, DHDCA exhibits selective anti-fibrotic activity toward activated hepatic stellate cells (HSCs) and suppresses tumor necrosis factor-alpha (TNF-α) production in macrophages[1]. Furthermore, it actively scavenges intracellular reactive oxygen species (ROS) and attenuates the JNK signaling cascade, which subsequently suppresses monocyte adhesion to endothelial cells—a critical intervention point for vascular inflammation and hepatic fibrosis[2].

Pathway DHDCA DHDCA (Neolignan) ROS Intracellular ROS DHDCA->ROS Scavenges JNK JNK Signaling Cascade DHDCA->JNK Attenuates TNF TNF-α Production JNK->TNF Upregulates Fibrosis Hepatic Fibrosis & Monocyte Adhesion TNF->Fibrosis Promotes

Caption: Mechanism of DHDCA attenuating JNK signaling and TNF-α-mediated fibrosis.

Strategic Overview & Matrix Considerations

Isolating neolignans from complex plant matrices requires a highly strategic, orthogonal approach to separate the target aglycone from structurally similar analogs and highly abundant glycosides.

Field-Proven Insight: A common pitfall in neolignan purification is co-elution. For example, in Eleutherococcus senticosus extracts, DHDCA monopyranose is known to strictly co-elute with eleutheroside E under standard reversed-phase HPLC conditions[5],[6]. Furthermore, DHDCA must be carefully resolved from its oxidized analog, dehydrodiconiferyl alcohol, which differs only by a trans-configured double bond between C(8) and C(9)[2].

To overcome these challenges, this protocol utilizes a self-validating, multi-dimensional separation strategy:

  • Solubility-Driven Partitioning: To separate the semi-polar aglycone from non-polar waxes and highly polar polysaccharides.

  • Normal-Phase Adsorption: To separate compounds based on hydrogen-bonding capacity.

  • Size-Exclusion / π-π Interaction: Utilizing Sephadex LH-20 to remove polymeric polyphenols.

  • Reversed-Phase Hydrophobicity: High-resolution semi-preparative HPLC to isolate the specific (-)-(2R,3S)-DHDCA stereoisomer[2],[7].

Experimental Workflow

Workflow A Plant Biomass Extraction (70-80% Aqueous MeOH) B Liquid-Liquid Partitioning (Hexane → EtOAc → n-BuOH) A->B C Silica Gel Chromatography (Gradient CHCl3:MeOH) B->C D Sephadex LH-20 Clean-up (Size Exclusion / Adsorption) C->D E Semi-Preparative HPLC (ODS C18, Isocratic/Gradient) D->E F Purified DHDCA (>95% Purity) E->F

Caption: Orthogonal workflow for the extraction and high-purity isolation of DHDCA.

Detailed Step-by-Step Protocol

Biomass Extraction

Causality: DHDCA contains both hydrophobic aromatic rings and hydrophilic hydroxyl groups. An aqueous methanol mixture efficiently penetrates plant cell walls, disrupting hydrogen bonds to solubilize the neolignan while precipitating large, unwanted polysaccharides[8].

  • Pulverize the dried plant biomass (e.g., Camellia fascicularis leaves or aged garlic) into a fine powder.

  • Extract the powder with 70–80% aqueous methanol (v/v) at 60 °C for 3 hours under continuous reflux[8].

  • Filter the extract and concentrate the filtrate under reduced pressure at 40 °C to remove the methanol, leaving an aqueous suspension.

Liquid-Liquid Partitioning

Causality: This step systematically strips away matrix extremes. Hexane removes highly lipophilic interferences (chlorophylls, lipids), while Ethyl Acetate (EtOAc) selectively partitions the semi-polar DHDCA aglycone, leaving polar glycosides in the aqueous/n-BuOH phase[4].

  • Suspend the concentrated aqueous extract in distilled water.

  • Partition sequentially with equal volumes of n-Hexane (3×). Discard the hexane layer.

  • Partition the remaining aqueous layer with Ethyl Acetate (EtOAc) (3×). Collect and pool the EtOAc fractions.

  • (Optional) Partition the remaining aqueous layer with n-Butanol (3×) if downstream recovery of DHDCA-glycosides is desired.

  • Evaporate the pooled EtOAc fraction to dryness under a vacuum.

Normal-Phase Silica Gel Chromatography

Causality: Normal-phase chromatography separates the complex EtOAc extract based on polarity. DHDCA typically elutes in mid-polarity transition zones.

  • Load the dried EtOAc extract onto a silica gel column (100–200 mesh)[4].

  • Elute using a step gradient of Chloroform:Methanol (from 1:0 to 0:1, v/v) or Petroleum Ether:Acetone (from 50:1 to 1:1, v/v)[3],[4].

  • Monitor fractions via Thin Layer Chromatography (TLC). Pool fractions exhibiting UV absorbance at 254 nm and a moderate retention factor (Rf) corresponding to neolignan standards.

Sephadex LH-20 Clean-up

Causality: Sephadex LH-20 provides a dual-mechanism separation. It acts as a molecular sieve (removing larger oligomeric lignans) and heavily relies on π-π interactions between the cross-linked dextran matrix and the aromatic rings of DHDCA[3],[4].

  • Resuspend the pooled silica gel fractions in a minimal volume of CH₂Cl₂:MeOH (95:5, v/v) or pure MeOH.

  • Load onto a Sephadex LH-20 column.

  • Elute isocratically. DHDCA will elute after non-aromatic terpenoids but before highly polymerized polyphenols[3].

Semi-Preparative HPLC Purification

Causality: Reversed-phase HPLC provides the extreme theoretical plate count required to resolve DHDCA from its structurally identical stereoisomers and the C(8)-C(9) double-bond analog, dehydrodiconiferyl alcohol[8],[2].

  • Column: ODS C18 (e.g., 5 μm, 250 × 10 mm).

  • Mobile Phase: Acetonitrile / Water containing 0.1% Formic Acid or 0.2% Acetic Acid[8].

  • Method: Run an isocratic elution (e.g., 20% Acetonitrile) or a shallow gradient depending on the specific matrix background[8].

  • Detection: Monitor UV absorbance at 220 nm and 280 nm[8],[2]. Collect the peak corresponding to DHDCA, freeze-dry, and store at -20 °C protected from light[1],[9].

Quantitative Data & Chromatographic Parameters

The following table summarizes the expected physicochemical behavior and yield metrics at each stage of the DHDCA purification protocol.

Purification StageStationary PhaseMobile Phase / SolventTarget Polarity / MechanismExpected DHDCA Purity
Extraction None80% aq. MethanolBroad spectrum (polar to semi-polar)N/A (Crude Extract)
Partitioning NoneEthyl Acetate (EtOAc)Semi-polar aglycones~10–15%
Column Chromatography Silica Gel (100-200 mesh)CHCl₃:MeOH (Gradient)Normal Phase (Hydrogen bonding)~30–40%
Size Exclusion Sephadex LH-20CH₂Cl₂:MeOH (95:5)Molecular sieving & π-π interactions~70–80%
Semi-Prep HPLC ODS C18 (5 μm)Acetonitrile:Water (Isocratic)Reversed Phase (Hydrophobicity)> 95%

Analytical Validation (Self-Validating System)

To ensure the integrity of the isolated DHDCA, the protocol must be validated using spectroscopic methods. Do not assume peak purity based solely on UV chromatograms.

  • LC-MS/MS: Employ Electrospray Ionization (ESI) in negative or positive mode. DHDCA (Molecular Formula: C₂₀H₂₄O₆) will yield characteristic mass transitions. High-resolution ESI-TOF-MS is recommended to confirm the exact mass and distinguish it from glycosylated derivatives (e.g., DHDCA-4-O-β-D-glucopyranoside, yielding an [M+Na]⁺ adduct at m/z 545.2504)[3],[10],[7].

  • Nuclear Magnetic Resonance (NMR): Structural elucidation via ¹H and ¹³C NMR is mandatory to confirm stereochemistry. The ¹H NMR spectrum of DHDCA will display distinct aromatic proton signals for a 1,3,4-trisubstituted benzene ring (H-C(2'), H-C(6'), and H-C(5')) and a 1,2,4,5-tetrasubstituted benzene ring[2]. Crucially, the absence of a large coupling constant (J = 15.9 Hz) between aliphatic protons H-C(8) and H-C(9) confirms the successful isolation of dihydrodehydrodiconiferyl alcohol rather than its trans-double bonded analog[2].

References

  • Tsuneyoshi, T., et al. "In Vitro Activity-Guided Identification of Antioxidants in Aged Garlic Extract." Journal of Agricultural and Food Chemistry, 2013.[Link]

  • Gaffney, B., et al. "The chromatographic co-elution of dihydrodehydrodiconiferyl alcohol monopyranose with eleutheroside E in Eleutherococcus senticosus: implications for eleutheroside E assays." Phytochemical Analysis, 2004.[Link]

  • MDPI Molecules. "Bioactivity-Guided Isolation of Secondary Metabolites with Antioxidant and Antimicrobial Activities from Camellia fascicularis." 2024.[Link]

  • C. R. Biologies. "Identification by NMR and accumulation of a neolignan, the dehydrodiconiferyl alcohol-4-β-d-glucoside, in Linum usitatissimum cell cultures." 2005.[Link]

  • Phytopurify. Dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside.[Link]

  • ResearchGate. "LC-MS/MS chromatogram of a standard mixture of dilignols."[Link]

  • J. Braz. Chem. Soc. "A new benzofuran neolignan, dihydrodehydrodiconiferyl alcohol 9-isovalerate... isolated from the roots of Valeriana officinalis var. latifolia." 2013.[Link]

Sources

Application

Application Note: In Vitro Antioxidant Characterization of Dihydrodehydrodiconiferyl Alcohol (DDDC)

Executive Summary & Mechanistic Rationale Dihydrodehydrodiconiferyl alcohol (DDDC) is a bioactive lignan derivative isolated from diverse botanical sources, including aged garlic extract (Allium sativum), Quercus glauca,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Dihydrodehydrodiconiferyl alcohol (DDDC) is a bioactive lignan derivative isolated from diverse botanical sources, including aged garlic extract (Allium sativum), Quercus glauca, and Camellia fascicularis1[1]. Structurally characterized by a phenylpropane dimer framework rich in phenolic hydroxyl groups, DDDC has emerged as a molecule of high interest for drug development due to its potent antioxidant, anti-inflammatory, and endothelial-protective properties2[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps, focusing instead on the causality of the assays. The antioxidant efficacy of DDDC is governed by two distinct mechanistic pathways:

  • Direct Radical Scavenging (Cell-Free) : The phenolic hydroxyl groups of DDDC act as superior electron and hydrogen atom donors. This is quantified via Hydrogen Atom Transfer (HAT) mechanisms (e.g., ORAC assay) and Single Electron Transfer (SET) mechanisms (e.g., DPPH and ABTS assays)3[3].

  • Intracellular Signaling Modulation (Cell-Based) : Beyond direct scavenging, DDDC mitigates oxidative stress-induced cellular damage. In human umbilical vein endothelial cells (HUVECs), DDDC suppresses reactive oxygen species (ROS) accumulation and attenuates the pro-inflammatory JNK/c-Jun signaling pathway, thereby preventing the expression of adhesion molecules like VCAM-12[2].

Pathway DDDC Dihydrodehydrodiconiferyl Alcohol (DDDC) Phenolic Phenolic Hydroxyl Groups (Electron/Proton Donor) DDDC->Phenolic Structural basis JNK JNK Signaling Pathway (Pro-inflammatory) DDDC->JNK Attenuates (Intracellular) ROS Reactive Oxygen Species (O2•-, H2O2, •OH) Phenolic->ROS Direct Scavenging (HAT/SET mechanisms) ROS->JNK Oxidative stress induces Endothelial Endothelial Dysfunction (VCAM-1 Expression) JNK->Endothelial Prevents activation

Fig 1. Dual antioxidant mechanism of DDDC via direct ROS scavenging and JNK pathway attenuation.

Quantitative Baselines

To validate your internal compound batches, compare your experimental results against the established literature benchmarks summarized below1[1],3[3].

Assay TypeTarget Radical / MechanismExpected Efficacy (IC50 / EC50 / TEAC)Reference Standard Equivalent
DPPH 2,2-diphenyl-1-picrylhydrazyl (SET)~33.98 μML-Ascorbic Acid (IC50 ~64.3 μM)
HPS Hydrogen Peroxide Scavenging9.7 – 11.8 μMN/A
ORAC Peroxyl Radical (HAT)2.60 – 3.65 μmol TE / μmolTrolox
FRAP Ferric Reducing Power (SET)~0.72 mmol/gL-Ascorbic Acid (~0.83 mmol/g)

Methodological Workflows

Workflow cluster_0 Cell-Free Assays cluster_1 Cell-Based Assays Prep Sample Preparation (DDDC in DMSO/MeOH) DPPH DPPH / ABTS (Colorimetric) Prep->DPPH ORAC ORAC Assay (Fluorometric) Prep->ORAC DCFDA Intracellular ROS (DCFDA in HUVECs) Prep->DCFDA Read Microplate Reader Data Acquisition DPPH->Read ORAC->Read DCFDA->Read Analyze IC50 & TEAC Quantification Read->Analyze

Fig 2. Comprehensive in vitro workflow for evaluating cell-free and cell-based antioxidant capacity.

Experimental Protocols

Trustworthiness Note: Every protocol described below is designed as a self-validating system . By incorporating specific internal controls (blanks, vehicle controls, and reference standards), you ensure that any observed antioxidant activity is strictly attributable to DDDC and not to solvent interference or assay degradation.

Protocol A: ORAC (Oxygen Radical Absorbance Capacity) Assay

Objective : Quantify the HAT-based antioxidant capacity of DDDC. Scientific Rationale : The ORAC assay measures the oxidative degradation of a fluorescent probe (fluorescein) by peroxyl radicals generated by AAPH. DDDC delays this degradation by donating hydrogen atoms. The area under the curve (AUC) provides a robust, time-integrated measurement of antioxidant capacity 1[1].

Step-by-Step Procedure :

  • Reagent Preparation : Prepare 75 mM phosphate buffer (pH 7.4). Dissolve DDDC in DMSO to create a 10 mM stock, then dilute in buffer. Causality: Final DMSO concentration must be <0.1% to prevent solvent-induced radical quenching, which would artificially inflate the apparent antioxidant score.

  • Standard Curve : Prepare Trolox (water-soluble vitamin E analog) standards ranging from 12.5 to 200 μM.

  • Plate Setup : In a black 96-well microplate, add 25 μL of DDDC samples, Trolox standards, or buffer (blank) per well.

  • Probe Addition : Add 150 μL of 10 nM fluorescein working solution to all wells. Incubate at 37°C for 15 minutes. Causality: Pre-incubation ensures temperature equilibration across the plate. AAPH radical generation kinetics are highly temperature-sensitive; uneven heating will cause high well-to-well variance.

  • Radical Initiation : Rapidly inject 25 μL of 240 mM AAPH (freshly prepared) into each well using a multichannel pipette.

  • Kinetic Reading : Immediately read fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes at 37°C.

  • Data Analysis : Calculate the Net AUC = AUC(Sample) - AUC(Blank). Interpolate DDDC values against the Trolox standard curve to express results as μmol Trolox Equivalents (TE)/μmol DDDC.

Protocol B: DPPH Radical Scavenging Assay

Objective : Evaluate the SET-based radical scavenging ability. Scientific Rationale : DPPH is a stable free radical with a deep violet color (absorbance at 515 nm). Reduction by DDDC yields a colorless or pale yellow hydrazine derivative. Methanol is utilized as the solvent because it stabilizes the DPPH radical while allowing sufficient solubility for lignans3[3].

Step-by-Step Procedure :

  • Sample Dilution : Prepare serial dilutions of DDDC (e.g., 5, 10, 20, 40, 80 μM) in methanol.

  • Reaction Mixture : Mix 100 μL of DDDC solution with 100 μL of 0.2 mM DPPH methanolic solution in a clear 96-well plate.

  • Internal Controls (Self-Validation) :

    • Positive Control: L-Ascorbic Acid (serial dilutions) to confirm reagent sensitivity.

    • Negative Control: 100 μL methanol + 100 μL DPPH (defines 0% scavenging).

    • Sample Blank: 100 μL DDDC + 100 μL methanol. Causality: This corrects for any native absorbance of the DDDC compound at 515 nm, preventing false-negative readings.

  • Incubation : Incubate in the dark at room temperature for 30 minutes. Causality: Light exposure degrades DPPH photochemically, leading to false-positive scavenging signals.

  • Measurement : Read absorbance at 515 nm using a microplate reader.

  • Calculation : % Scavenging =[1 - ((Abs_sample - Abs_blank) / Abs_negative)] × 100. Determine the IC50 via non-linear regression analysis.

Protocol C: Intracellular ROS Scavenging in Endothelial Cells (DCFDA Assay)

Objective : Validate the physiological relevance of DDDC's antioxidant activity in a cell-based model. Scientific Rationale : While cell-free assays prove chemical capability, the DCFDA assay proves cellular permeability and intracellular efficacy. Non-fluorescent DCFDA diffuses into cells, is deacetylated by cellular esterases, and is subsequently oxidized by ROS into highly fluorescent DCF4[4].

Step-by-Step Procedure :

  • Cell Culture : Seed HUVECs (Human Umbilical Vein Endothelial Cells) in a black, clear-bottom 96-well plate at 1×10^4 cells/well. Incubate for 24 hours (37°C, 5% CO2).

  • Probe Loading : Wash cells twice with PBS. Add 10 μM DCFDA in serum-free medium for 30 minutes. Causality: Serum esterases can prematurely cleave DCFDA outside the cell, causing high extracellular background fluorescence. Serum-free conditions during loading are mandatory.

  • Pre-treatment : Wash out extracellular DCFDA. Treat cells with DDDC (e.g., 10, 20, 50 μM) in complete medium for 2 hours.

  • Stress Induction : Induce ROS production by adding 100 μM H2O2 or 1 μg/mL LPS for 4 hours.

  • Measurement : Read fluorescence (Ex: 485 nm, Em: 535 nm).

  • Validation : Use a vehicle-only control (establishes baseline ROS) and a stressor-only control (establishes maximal ROS) to define the dynamic range of the assay.

References

  • In Vitro Activity-Guided Identification of Antioxidants in Aged Garlic Extract Source: ACS Publications URL:[Link]

  • Dehydrodiconiferyl alcohol suppresses monocyte adhesion to endothelial cells by attenuation of JNK signaling pathway Source: Biochem Biophys Res Commun (PubMed/NIH) URL:[Link]

  • Synthesis of dihydrodehydrodiconiferyl alcohol and derivatives through intramolecular C–H insertion Source: ResearchGate URL:[Link]

  • Diorcinol D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation Source: PLoS One (PubMed Central/NIH) URL:[Link]

Sources

Method

Application Note: Dihydrodehydrodiconiferyl Alcohol (DHDCA) in Phenotypic Drug Discovery Screening

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Pharmacological Rationale Dihydrodehydrodi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Pharmacological Rationale

Dihydrodehydrodiconiferyl alcohol (DHDCA) is a bioactive lignan derivative isolated from natural sources such as Cucurbita moschata and the leaves/twigs of Liriodendron tulipifera[1]. In contemporary drug discovery, DHDCA and its glycoside derivatives have gained significant traction due to their pleiotropic pharmacological profile[2]. Rather than acting as a single-target ligand, DHDCA modulates upstream regulatory nodes in metabolic, inflammatory, and viral pathways.

As a Senior Application Scientist, I have designed this guide to move beyond basic assay instructions. The protocols detailed below emphasize causality —explaining why specific cellular models and readouts are chosen—and incorporate self-validating mechanisms to ensure robust, reproducible high-throughput screening (HTS) data.

Key Therapeutic Axes for Screening:
  • Anti-Fibrotic & Anti-Inflammatory: DHDCA exhibits selective anti-fibrotic activity toward activated Hepatic Stellate Cells (HSCs) and potently suppresses TNF-α production in macrophages[1]. It also downregulates VCAM-1 expression in endothelial cells via inhibition of the JNK pathway.

  • Metabolic (Anti-Adipogenic): DHDCA inhibits adipocyte differentiation and lipogenesis, making it a valuable candidate for anti-obesity drug screening.

  • Antiviral: Specific glycosylated derivatives of DHDCA (e.g., 9-O-β-D-xylopyranoside and 9-O-α-L-rhamnopyranoside) demonstrate targeted suppression of Hepatitis B Virus (HBV) surface and e-antigen secretion[3][4].

Mechanism DHDCA Dihydrodehydrodiconiferyl Alcohol (DHDCA) JNK JNK Pathway DHDCA->JNK Inhibits TNFa TNF-α Production (RAW264.7) DHDCA->TNFa Suppresses Adipo Adipocyte Differentiation (3T3-L1) DHDCA->Adipo Blocks Lipogenesis HBV HBsAg / HBeAg Secretion (HepG2.2.15) DHDCA->HBV Anti-Viral (Glycosides) VCAM1 VCAM-1 Expression JNK->VCAM1 Downregulates

Fig 1: Pleiotropic pharmacological mechanisms of DHDCA across multiple disease models.

Quantitative Data & Target Summary

When establishing baseline expectations for your assays, reference the following validated parameters for DHDCA and its derivatives.

Compound VariantTarget / Biological EffectCell Line ModelEfficacy / IC₅₀
DHDCA (Aglycone) TNF-α ProductionRAW264.7Dose-dependent suppression[1]
DHDCA (Aglycone) Adipogenesis / Lipogenesis3T3-L1Significant inhibition
DHDCA 9-O-α-L-rhamnopyranoside HBsAg SecretionHepG2.2.150.58 mM[3]
DHDCA 9-O-β-D-xylopyranoside HBsAg SecretionHepG2.2.151.67 mM[4]

Experimental Workflows & Self-Validating Protocols

To ensure data integrity (E-E-A-T), every protocol below is designed as a self-validating system . This means the assay inherently controls for false positives (e.g., mistaking cell death for therapeutic inhibition).

Workflow Prep Compound Prep (DHDCA in DMSO) Cell Cell Culture Models (RAW264.7 / 3T3-L1) Prep->Cell Dose Response Assay1 Inflammation Assay (TNF-α ELISA) Cell->Assay1 Assay2 Adipogenesis Assay (Oil Red O) Cell->Assay2 Valid System Validation (Cytotoxicity / Controls) Assay1->Valid Assay2->Valid Data Data Acquisition & IC50 Calculation Valid->Data Verified Readouts

Fig 2: Self-validating high-throughput screening workflow for DHDCA evaluation.

Protocol A: Anti-Fibrotic & Anti-Inflammatory Screening (TNF-α Suppression)

Rationale: Hepatic fibrosis is heavily driven by inflammatory cytokines. RAW264.7 murine macrophages provide a robust proxy for Kupffer cell-mediated TNF-α release in the liver[1].

  • Cell Seeding: Seed RAW264.7 cells at 1×105 cells/well in a 96-well plate. Causality: Seeding at this density ensures cells remain in the logarithmic growth phase and do not become spontaneously activated by over-confluence.

  • Compound Pre-treatment: Treat cells with DHDCA (0.1 – 50 µM, max 0.1% DMSO final) for 2 hours. Causality: Pre-treatment allows DHDCA to achieve intracellular target engagement (e.g., JNK pathway blockade) prior to the inflammatory insult.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) for 24 hours. Causality: LPS specifically triggers TLR4 signaling, providing a massive, quantifiable spike in TNF-α.

  • Quantification: Harvest the supernatant and quantify TNF-α using a standard sandwich ELISA.

  • System Validation (Critical): To ensure the reduction in TNF-α is due to true anti-inflammatory activity and not compound-induced cytotoxicity, a parallel MTT or CellTiter-Glo viability assay MUST be run on the remaining cells. If viability drops below 90%, the TNF-α reduction is flagged as a false positive. Use Dexamethasone (1 µM) as a positive assay control.

Protocol B: Anti-Adipogenic Screening via 3T3-L1 Differentiation

Rationale: 3T3-L1 preadipocytes are the gold standard for modeling adipogenesis. DHDCA's ability to halt this process is quantified using Oil Red O, a diazo dye that selectively intercalates into neutral triglycerides.

  • Induction: Grow 3T3-L1 cells to 2 days post-confluence (Day 0). Induce differentiation using MDI medium (0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

  • DHDCA Administration: Co-administer DHDCA with the MDI medium for 48 hours. Causality: Adipogenic commitment (driven by C/EBPβ and PPARγ) occurs in the first 48 hours. Early intervention tests the compound's ability to block these primary transcription factors.

  • Staining (Day 8): Fix cells with 10% neutral buffered formalin for 30 minutes. Wash with 60% isopropanol, then stain with Oil Red O working solution for 15 minutes.

  • Quantification: Elute the intercalated dye using 100% isopropanol and measure absorbance at 500 nm. Causality: The elution step converts a qualitative visual assay into a direct, linear quantification of intracellular lipid droplet accumulation.

  • System Validation (Critical): Adipogenesis is highly sensitive to cell density. A parallel well treated with GW9662 (a potent PPARγ antagonist) serves as a positive control. Additionally, Hoechst 33342 nuclear staining must be performed to normalize lipid accumulation against total cell count, preventing false positives caused by anti-proliferative effects.

Protocol C: Anti-HBV Activity Screening (Glycoside Derivatives)

Rationale: HepG2.2.15 cells are stably transfected with the HBV genome and continuously secrete viral antigens, making them ideal for screening DHDCA glycosides[3][4].

  • Culture: Seed HepG2.2.15 cells in 24-well plates and allow 24 hours for attachment.

  • Treatment: Apply DHDCA glycosides (e.g., 9-O-α-L-rhamnopyranoside) at varying concentrations (0.1 – 2.5 mM).

  • Media Refresh: Replace the compound-containing media every 3 days. Causality: HBV replication is a slow process. Refreshing the media prevents nutrient depletion and maintains constant drug pressure over a 9-day viral replication cycle.

  • Detection: Harvest supernatants on Day 9 and measure HBsAg and HBeAg using a Chemiluminescence Immunoassay (CLIA).

  • System Validation (Critical): Entecavir (ETV) or Lamivudine is utilized as a positive control for viral suppression. To validate that the reduction in HBsAg is specific to viral replication and not a general shutdown of host translation, host cell total protein synthesis is quantified via a BCA assay. A stable BCA readout alongside reduced viral antigens confirms specific anti-HBV activity.

References

  • Dehydrodiconiferyl alcohol | CAS:4263-87-0 | Manufacturer ChemFaces Source: chemfaces.com URL:

  • Dihydrodehydrodiconiferyl alcohol | TNF - TargetMol Source: targetmol.com URL:1

  • Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside | Lignan | MedChemExpress Source: medchemexpress.com URL:3

  • Dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside | Anti-HBV Agent Source: medchemexpress.com URL:4

  • Dihydrodehydroconiferyl alcohol, (7R,8S)-(-) - PubChem - NIH Source: nih.gov URL:2

Sources

Application

establishing cell culture models for dihydrodehydrodiconiferyl alcohol testing

Application Note: Establishing Robust Cell Culture Models for Dihydrodehydrodiconiferyl Alcohol (DHDCA) Pharmacological Testing Executive Summary & Mechanistic Rationale Dihydrodehydrodiconiferyl alcohol (DHDCA) is a nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Establishing Robust Cell Culture Models for Dihydrodehydrodiconiferyl Alcohol (DHDCA) Pharmacological Testing

Executive Summary & Mechanistic Rationale

Dihydrodehydrodiconiferyl alcohol (DHDCA) is a naturally occurring neolignan that exhibits highly pleiotropic biological activities, making it a molecule of significant interest in drug development. Successful in vitro screening of DHDCA requires highly controlled cellular environments, as its primary therapeutic mechanisms—neurotrophic enhancement and anti-fibrotic/anti-inflammatory activity—are highly dependent on the phenotypic state of the target cells.

As an Application Scientist, establishing a reliable testing model requires moving beyond basic viability assays and building self-validating systems that confirm the specific intracellular pathways DHDCA modulates. We utilize two distinct, highly validated models:

  • The Neurogenic Model (PC12 Cells): DHDCA does not act as a standalone neurotrophin; rather, it acts as a sensitizer. At 50 µM, DHDCA markedly enhances Nerve Growth Factor (NGF)-mediated neurite outgrowth by amplifying upstream signaling cascades, specifically the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) pathways[1].

  • The Anti-Fibrotic Model (HSC-T6 & RAW264.7 Cells): DHDCA attenuates the proliferation of hepatic stellate cells and reduces intracellular collagen deposition, while simultaneously suppressing Tumor Necrosis Factor-alpha (TNF-α) production in macrophages[2].

Workflow cluster_0 Neurogenic Model cluster_1 Anti-Fibrotic Model DHDCA DHDCA Stock (in DMSO) PC12 PC12 Cells (Collagen IV Coated) DHDCA->PC12 HSC HSC-T6 Cells (Uncoated Plastic) DHDCA->HSC NGF NGF Co-treatment PC12->NGF Neurite Neurite Outgrowth Quantification NGF->Neurite Act Spontaneous Activation HSC->Act Col Collagen Deposition Quantification Act->Col

Caption: DHDCA in vitro screening workflow utilizing PC12 and HSC-T6 cell models.

Reagent Preparation & Quality Control

Solubility Causality: DHDCA is a lipophilic molecule. It must be pre-dissolved in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution[3].

  • Critical Rule: The final concentration of DMSO in any cell culture well must never exceed 0.1% (v/v) . Exceeding this threshold induces solvent-mediated cytotoxicity and artifactual cellular stress, which will directly confound neuritogenesis and proliferation readouts. Always perform serial dilutions in complete culture media prior to cell application.

Protocol A: PC12 Neuritogenesis Model

The PC12 (rat adrenal pheochromocytoma) cell line is the gold standard for studying neurodifferentiation. However, PC12 cells are only semi-adherent.

Causality for Experimental Design: Differentiating PC12 cells require a robust extracellular matrix to anchor extending neurites. If plated on standard tissue culture plastic, the mechanical stress of media changes will shear the neurites, leading to false-negative results. Therefore, plates must be coated with Collagen IV.

Step-by-Step Methodology:
  • Plate Preparation: Coat 6-well plates with 50 µg/mL Collagen IV for 2 hours at room temperature. Wash twice with sterile PBS before use.

  • Cell Seeding: Seed PC12 cells at a low density of 2×104 cells/well in DMEM supplemented with 10% Horse Serum (HS) and 5% Fetal Bovine Serum (FBS). Allow 24 hours for attachment.

  • Starvation & Treatment: Switch to low-serum media (1% HS, 0.5% FBS) to halt proliferation. Add 50 ng/mL NGF alongside 50 µM DHDCA.

  • Self-Validating Mechanism (Inhibitor Controls): To ensure the observed neurite outgrowth is genuinely driven by DHDCA's modulation of specific pathways, include parallel wells treated with 50 µM DHDCA + 50 ng/mL NGF + PD98059 (MAPK inhibitor) or GF109203X (PKC inhibitor)[1]. If these inhibitors fail to block the DHDCA-enhanced outgrowth, the assay is flagged for pathway-independent artifactual stress.

  • Quantification: After 48-72 hours, fix cells with 4% paraformaldehyde. Using phase-contrast microscopy, score cells as "neurite-bearing" if they possess at least one neurite longer than the diameter of the cell body.

Pathway DHDCA DHDCA (50 µM) Receptor TrkA Receptor DHDCA->Receptor Sensitization NGF NGF (50 ng/mL) NGF->Receptor PKC PKC Pathway Receptor->PKC MAPK MAPK (ERK1/2) Receptor->MAPK Outgrowth Neurite Outgrowth Enhancement PKC->Outgrowth MAPK->Outgrowth Inh1 GF109203X (PKC Inhibitor) Inh1->PKC Inh2 PD98059 (MAPK Inhibitor) Inh2->MAPK

Caption: Mechanism of DHDCA-enhanced NGF-mediated neurite outgrowth via PKC/MAPK.

Protocol B: HSC-T6 Anti-Fibrotic Model

HSC-T6 is an immortalized rat hepatic stellate cell line used to model liver fibrosis.

Causality for Experimental Design: In vivo, hepatic stellate cells exist in a quiescent state until liver injury occurs. In vitro, culturing HSC-T6 cells on uncoated plastic plates induces spontaneous activation, transforming them into a myofibroblast-like phenotype characterized by rapid proliferation and massive collagen synthesis[2]. This spontaneous activation is the mandatory baseline required to test the anti-fibrotic suppression capabilities of DHDCA.

Step-by-Step Methodology:
  • Cell Seeding & Activation: Seed HSC-T6 cells at 5×104 cells/well in uncoated 24-well plastic plates using DMEM with 10% FBS. Culture for 48 hours to allow spontaneous activation to a myofibroblast phenotype[2].

  • DHDCA Treatment: Replace media with fresh DMEM containing varying concentrations of DHDCA (10 µM, 50 µM, 100 µM). Include a 0.1% DMSO vehicle control. Incubate for 24 to 48 hours.

  • Proliferation Assay (BrdU): Add BrdU to the culture media for the final 4 hours of the DHDCA treatment. Fix the cells and measure BrdU incorporation via ELISA to quantify the attenuation of DNA synthesis.

  • Collagen Deposition Assay: Lyse the cells and utilize a Sircol Collagen Assay (or equivalent hydroxyproline quantification method) to measure intracellular collagen reduction. At 100 µM, DHDCA is expected to reduce collagen deposition to approximately 31% of the untreated control[2].

Quantitative Benchmarks for DHDCA Validation

To ensure your cell models are responding correctly to DHDCA, cross-reference your empirical data against these established pharmacological benchmarks:

Target Cell LineAssay TypeReadout MetricOptimal DHDCA Conc.Expected Pharmacological Effect
PC12 NeuritogenesisNeurite length > 1 cell body50 µMMarked enhancement of NGF-induced outgrowth
HSC-T6 Anti-fibroticBrdU Incorporation10 – 100 µMDose-dependent proliferation attenuation
HSC-T6 Anti-fibroticIntracellular Collagen100 µM~69% reduction in collagen deposition
RAW264.7 Anti-inflammatoryTNF-α Secretion10 – 100 µMDose-dependent suppression of cytokine release

References

  • Title: Antifibrotic Compounds from Liriodendron tulipifera Attenuating HSC-T6 Proliferation and TNF-α Production in RAW264.7 Cells | Source: J-Stage | URL: [Link]

  • Title: Induction of Neurite Outgrowth by (-)-(7R, 8S)-Dihydrodehydrodiconiferyl Alcohol from PC12 Cells | Source: KoreaScience / Archives of Pharmacal Research | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for Dihydrodehydrodiconiferyl Alcohol (DHDCA) Resolution

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists struggling to achieve baseline resolution for lig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists struggling to achieve baseline resolution for lignans and neolignans. Dihydrodehydrodiconiferyl alcohol (DHDCA) presents a unique chromatographic challenge due to its phenolic hydroxyl groups, stereocenters, and tendency to co-elute with structurally analogous compounds in complex plant matrices (such as Caulis Trachelospermi or Aged Garlic Extract).

This guide abandons generic advice in favor of mechanistic troubleshooting. Here, we explore the causality behind mobile phase selection and provide self-validating protocols to ensure your data is robust, reproducible, and scientifically sound.

Diagnostic Workflow for DHDCA Optimization

Before adjusting your instrument parameters, consult the decision tree below to identify the most logical optimization pathway for your specific matrix.

G Start Start DHDCA HPLC Optimization Solvent Select Organic Modifier (Acetonitrile preferred) Start->Solvent Additive Add 0.1% Formic Acid (Suppress ionization) Solvent->Additive Isomer Stereoisomer Resolution Required? Additive->Isomer Chiral Use Phenyl-Hexyl or Chiral Stationary Phase Isomer->Chiral Yes Standard Use C18 / UPLC BEH C18 Stationary Phase Isomer->Standard No Gradient Optimize Gradient (e.g., 10-30% B over 15 min) Chiral->Gradient Standard->Gradient Success Baseline Resolution Achieved (Rs > 1.5) Gradient->Success

Fig 1. Decision tree for DHDCA mobile phase and column optimization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my DHDCA peak exhibiting severe tailing and broadening on a standard C18 column? The Causality: DHDCA contains electron-rich aromatic rings and phenolic hydroxyl groups. At a neutral mobile phase pH, these phenolic groups (pKa ~9.5) can undergo partial ionization. More critically, they act as strong hydrogen-bond donors, interacting with unendcapped, acidic residual silanols on the silica-based stationary phase. This dual-mode retention (hydrophobic dispersion + ion-exchange/hydrogen bonding) causes the analyte to elute at different rates, manifesting as a tailing peak. The Solution: Acidify your mobile phase. The addition of 0.1% formic acid (v/v) lowers the pH to approximately 2.7. This is significantly below the pKa of the phenolic hydroxyls, ensuring they remain fully protonated and neutral. Simultaneously, the low pH suppresses the ionization of residual silanols, effectively masking them and restoring a purely hydrophobic retention mechanism for sharp, symmetrical peaks 1[1].

Q2: Should I use Methanol or Acetonitrile as the organic modifier for resolving DHDCA from complex plant extracts? The Causality: While methanol is a common default, acetonitrile is vastly superior for DHDCA resolution in complex matrices. Acetonitrile is an aprotic solvent with a higher dipole moment and lower viscosity than protic methanol. The aprotic nature of acetonitrile disrupts the hydrogen-bonding networks in the mobile phase differently, providing enhanced selectivity for closely related lignan analogs. Furthermore, the lower viscosity reduces system backpressure, allowing for the use of sub-2 µm particles (UPLC) to maximize theoretical plates ( N ). The Solution: Transition to an Acetonitrile/Water gradient. If co-elution persists with matrix interferences, adjust the gradient slope (e.g., a shallow 2-5% B ramp over 5 minutes) rather than reverting to methanol 1[1].

Q3: Standard C18 isn't working. How do I separate the stereoisomers of DHDCA, such as (-)-(2R,3S)-dihydrodehydrodiconiferyl alcohol from its diastereomers? The Causality: Standard C18 columns rely entirely on hydrophobic dispersion forces, which are often "blind" to the subtle spatial arrangements of stereoisomers. The Solution: Switch to a Phenyl-Hexyl stationary phase. The phenyl ring in the stationary phase engages in π−π stacking interactions with the aromatic rings of DHDCA. The flexibility of the hexyl linker allows the stationary phase to adopt conformations that maximize these interactions, providing the orthogonal selectivity required to resolve stereoisomers like (+)-(2S,3R)-dehydrodiconiferyl alcohol2[2].

G DHDCA DHDCA Molecule (Phenolic Lignan) Phenol Phenolic Hydroxyls (pKa ~9.5) DHDCA->Phenol Aromatic Aromatic Rings (Electron Rich) DHDCA->Aromatic Aliphatic Aliphatic Backbone DHDCA->Aliphatic Silanol Residual Silanols (Causes Tailing) Phenol->Silanol Hydrogen Bonding PhenylHexyl Phenyl-Hexyl Phase (π-π Interactions) Aromatic->PhenylHexyl π-π Stacking C18 C18 Phase (Hydrophobic) Aliphatic->C18 Dispersion Forces Formic 0.1% Formic Acid (Suppresses Ionization) Formic->Phenol Protonates Formic->Silanol Neutralizes

Fig 2. Physicochemical interactions dictating DHDCA retention and resolution.

Quantitative Optimization Data

To facilitate easy comparison, the following table summarizes the quantitative parameters and expected outcomes when optimizing the mobile phase and column chemistry for DHDCA.

Table 1: Comparative Mobile Phase Gradients and Chromatographic Outcomes for DHDCA

Method TypeColumn DimensionsMobile Phase A / BFlow Rate (mL/min)Gradient ProfileResolution ( Rs​ ) / Outcome
Standard RP-HPLC C18 (4.6 × 150 mm, 5 µm)Water / Methanol0.80-15m: 10-30% B15-40m: 30-40% BModerate; adequate for bulk lignan quantification[3].
High-Res UPLC BEH C18 (3.0 × 150 mm, 1.7 µm)0.1% FA in Water / 0.1% FA in ACN0.40-5m: 2-5% B10-15m: 12-30% BHigh ( Rs​>1.5 ); sharp peaks, no tailing[1].
Semiprep Isomeric Phenyl-Hexyl (10 × 250 mm, 5 µm)0.1% FA in Water / Acetonitrile4.20-35m: 22% B (Isocratic hold)Baseline separation of (2R,3S) and (2S,3R) isomers[2].
Step-by-Step Experimental Methodologies

A core tenet of rigorous analytical chemistry is the implementation of self-validating systems. The protocols below include built-in validation steps to ensure system suitability before sample injection.

Protocol 1: High-Resolution UPLC-MS Profiling of DHDCA in Complex Extracts

Use this protocol for quantifying DHDCA in crude plant extracts where matrix interference is high.

  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of LC-MS grade Formic Acid to 999 mL of LC-MS grade Water. Sonicate for 10 minutes to degas.

    • Solvent B: Add 1.0 mL of LC-MS grade Formic Acid to 999 mL of LC-MS grade Acetonitrile. Sonicate for 10 minutes.

  • System Setup: Install an Acquity UPLC BEH C18 Column (3.0 mm × 150 mm, 1.7 μm). Set the column oven temperature to 40°C to lower mobile phase viscosity and improve mass transfer kinetics.

  • Self-Validation (Blank & SST):

    • Inject 2 µL of Solvent A (Blank) and run the full gradient to ensure no ghost peaks elute at the expected DHDCA retention time.

    • Inject a System Suitability Test (SST) standard containing DHDCA and a closely eluting analog. Verify that the resolution ( Rs​ ) is ≥1.5 and the tailing factor ( Tf​ ) is ≤1.2 .

  • Gradient Execution: Run the following linear gradient at 0.4 mL/min:

    • 0.0 – 5.0 min: 2% to 5% B

    • 5.0 – 10.0 min: 5% to 12% B

    • 10.0 – 15.0 min: 12% to 30% B

    • 15.0 – 19.0 min: 30% to 55% B

    • 19.0 – 20.0 min: 55% to 100% B (Column Wash)

  • Post-Run: Monitor column backpressure. An increase of >10% across multiple runs indicates matrix precipitation, requiring an extended 100% B wash phase1[1].

Protocol 2: Semipreparative Isomeric Resolution of DHDCA

Use this protocol to isolate specific stereoisomers (e.g., (-)-(2R,3S)-DHDCA) for downstream in vitro assays.

  • Analytical Scale-Down (Self-Validation): Before committing to the preparative column, validate the separation on an analytical Luna Phenyl-Hexyl column (4.6 × 250 mm, 5 µm) at 1.0 mL/min using an isocratic hold of 22% Acetonitrile (with 0.1% Formic acid). Ensure baseline separation of the isomers is achieved.

  • Preparative Column Setup: Install a Luna Phenyl-Hexyl Semipreparative Column (10 × 250 mm, 5 µm).

  • Mobile Phase: 0.1% aqueous formic acid (Solvent A) and pure Acetonitrile (Solvent B).

  • Gradient Execution: Set the flow rate to 4.2 mL/min and monitor UV absorbance at 220 nm.

    • 0.0 – 35.0 min: Isocratic hold at 22% B (Critical phase for stereoisomer resolution).

    • 35.0 – 38.0 min: Ramp 22% to 100% B.

    • 38.0 – 42.0 min: Isocratic hold at 100% B to flush strongly retained lipophilic compounds.

  • Fraction Validation: Re-inject the collected fractions using Protocol 1 to confirm >95% isomeric purity prior to solvent evaporation 2[2].

References
  • Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV Source: MDPI URL
  • In Vitro Activity-Guided Identification of Antioxidants in Aged Garlic Extract Source: ACS Publications URL
  • Chemical Profiling of Re-Du-Ning Injection by Ultra-Performance Liquid Chromatography Coupled with Electrospray Ionization Tandem Quadrupole Time-of-Flight Mass Spectrometry through the Screening of Diagnostic Ions in MSE Mode Source: NIH / PMC URL

Sources

Optimization

Technical Support Center: Overcoming Dihydrodehydrodiconiferyl Alcohol (DHDCA) Solubility in Cell Culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common bottleneck: the aqueous insolubility of lipophilic phytochemicals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common bottleneck: the aqueous insolubility of lipophilic phytochemicals. Dihydrodehydrodiconiferyl alcohol (DHDCA) is a bioactive lignan—prominently isolated from aged garlic extract—recognized for its potent antioxidant properties and its ability to improve endothelial dysfunction[1],[2]. However, its hydrophobic nature frequently leads to precipitation in standard cell culture media (e.g., DMEM, RPMI), compromising assay reproducibility and leading to false-negative results.

This guide provides a comprehensive, self-validating framework to overcome DHDCA solubility issues, ensuring stable delivery in your in vitro assays without inducing solvent toxicity.

Section 1: Chemical & Pharmacological Profile

Understanding the physicochemical properties of DHDCA is the first step in troubleshooting formulation failures. The compound's moderate lipophilicity dictates its behavior in aqueous environments.

Table 1: DHDCA Chemical & Pharmacological Profile

PropertyValue / Description
Molecular Weight 360.4 g/mol [3]
Chemical Formula C20H24O6[3]
Lipophilicity (XLogP3) 2.1[3]
Solubility Profile Soluble in DMSO, Chloroform, Dichloromethane; Insoluble in Water[4]
Primary Biological Target ROS Scavenger, JNK/c-Jun Pathway Inhibitor[2]
In Vitro Efficacy (EC50) ~9.7–11.8 μM (Hydrogen Peroxide Scavenging Assay)[1]
Section 2: Troubleshooting FAQs

Q1: Why does DHDCA precipitate immediately when added to my DMEM/RPMI media? A: Causality: DHDCA possesses an XLogP3 of 2.1, indicating a strong preference for non-polar, lipid-like environments over aqueous solutions[3]. When a highly concentrated DHDCA-DMSO stock is pipetted directly into culture media, the DMSO rapidly diffuses into the bulk water. This sudden solvent exchange strips the hydrophobic DHDCA molecules of their solvation shell, forcing them to aggregate via hydrophobic interactions and crash out of solution before they can evenly disperse.

Q2: Can I just increase the DMSO concentration in my media to keep it soluble? A: Causality: No. While increasing DMSO will thermodynamically favor DHDCA solubility, exceeding 0.1% to 0.5% (v/v) DMSO introduces severe biological artifacts. DMSO alters plasma membrane fluidity, induces cellular stress pathways, and can independently cause cytotoxicity. In assays measuring endothelial dysfunction or ROS accumulation, high DMSO concentrations will confound the actual antioxidant and anti-inflammatory effects of DHDCA[2].

Q3: How do I verify that DHDCA is fully in solution and not forming invisible micro-precipitates? A: Self-Validating System: Micro-precipitates often evade naked-eye detection but will scatter light, leading to inconsistent cellular uptake. To validate your formulation, measure the optical density (OD) of your final media at 600 nm. A baseline shift compared to a vehicle-control media indicates light scattering from micro-precipitation. For absolute validation, centrifuge the media at 10,000 × g for 5 minutes and analyze the supernatant via HPLC to confirm the expected DHDCA concentration.

Section 3: Self-Validating Experimental Protocols

To deliver DHDCA to cells without exceeding 0.1% DMSO, we utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Causality: HP-β-CD features a hydrophobic inner cavity that encapsulates the lipophilic DHDCA molecule, while its hydrophilic exterior ensures high solubility in aqueous media.

Protocol A: Preparation of a 50 mM Master Stock in DMSO
  • Weighing: Accurately weigh 3.6 mg of DHDCA powder[3].

  • Solubilization: Add 200 µL of anhydrous, cell-culture grade DMSO to achieve a 50 mM master stock.

    • Causality: Using anhydrous DMSO prevents the premature introduction of water, which can initiate nucleation and aggregation.

  • Validation: Inspect the solution against a dark background. It must be completely transparent. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.

Protocol B: Aqueous Delivery via HP-β-CD Complexation
  • Carrier Preparation: Prepare a 10% (w/v) HP-β-CD solution in sterile PBS or basal media.

  • Complexation: Heat the HP-β-CD solution to 37°C. While vortexing continuously, add the 50 mM DHDCA DMSO stock dropwise to achieve a 1 mM intermediate stock (this requires 2% DMSO).

    • Causality: Dropwise addition into a warmed carrier solution prevents local supersaturation, allowing the cyclodextrin cavities to encapsulate DHDCA molecules before they can aggregate.

  • Final Dilution: Dilute the 1 mM intermediate stock 1:20 to 1:100 into pre-warmed complete culture media to achieve your final working concentration (e.g., 10-50 µM)[1]. The final DMSO concentration will be ≤0.1%.

  • Validation: Centrifuge the final media at 10,000 × g for 5 minutes. Measure the OD600 of the supernatant to confirm the absence of turbidity.

Section 4: Visualizing the Workflow and Mechanism

DHDCA_Workflow S1 Step 1: 50 mM DHDCA in 100% DMSO S2 Step 2: 1 mM DHDCA in 10% HP-β-CD S1->S2 Dropwise addition with vortexing S3 Step 3: 10-50 µM DHDCA in Culture Media S2->S3 Dilute into pre-warmed media S4 Step 4: In Vitro Assay (e.g., HUVEC Adhesion) S3->S4 Apply to cells (≤0.1% DMSO)

Fig 1. Step-by-step workflow for DHDCA solubilization and application in cell culture.

DHDCA_Pathway LPS LPS / AGEs (Inflammatory Stimuli) ROS Intracellular ROS Accumulation LPS->ROS JNK JNK Pathway Activation ROS->JNK cJun c-Jun Phosphorylation JNK->cJun VCAM1 VCAM-1 Expression cJun->VCAM1 Adhesion Monocyte Adhesion to Endothelial Cells VCAM1->Adhesion DHDCA DHDCA (Antioxidant Lignan) DHDCA->ROS Scavenges DHDCA->JNK Attenuates

Fig 2. DHDCA mechanism of action: Attenuation of JNK signaling and monocyte adhesion.

References
  • (7S,8R)-Dihydrodehydrodiconiferyl Alcohol - PubChem Source: nih.gov URL: [Link]

  • In Vitro Activity-Guided Identification of Antioxidants in Aged Garlic Extract Source: acs.org URL: [Link]

  • Dehydrodiconiferyl alcohol suppresses monocyte adhesion to endothelial cells by attenuation of JNK signaling pathway Source: nih.gov URL: [Link]

Sources

Troubleshooting

Technical Support Center: Dihydrodehydrodiconiferyl Alcohol (DHCA) Standard Handling

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals. Dihydrodehydrodiconiferyl alcohol (DHCA) and its glycoside derivatives are critical neolignan standards frequently utilized in p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals.

Dihydrodehydrodiconiferyl alcohol (DHCA) and its glycoside derivatives are critical neolignan standards frequently utilized in plant metabolomics and drug discovery, particularly noted for their anti-hepatitis B virus (HBV) surface antigen activity[1]. However, as a β-5 phenylcoumaran lignin model containing an allyl alcohol moiety and phenolic hydroxyl groups, DHCA is highly susceptible to environmental and chemical degradation[2].

This technical guide provides authoritative, mechanistically grounded troubleshooting and protocols to ensure the absolute integrity of your DHCA standard samples.

Mechanistic Overview of DHCA Stability

Understanding the structural vulnerabilities of DHCA is the first step in preventing its degradation. The molecule features a dihydrobenzofuran ring and an allyl alcohol side chain. While the ring structure is relatively robust, the side chain and phenolic groups are highly reactive under specific stress conditions.

G DHCA DHCA Standard (Neolignan) OptStorage Optimal Storage (-20°C to -80°C, Dark) DHCA->OptStorage Proper Handling AcidicStress Acidic / Aqueous Stress (Low pH Solvents) DHCA->AcidicStress Suboptimal Solvent OxidativeStress Oxidative / Light Stress (O2 exposure, UV) DHCA->OxidativeStress Environmental Exposure Stable Intact Standard (High Purity) OptStorage->Stable Maintained Integrity Degradation1 Phenylcoumarone & Stilbene Formation AcidicStress->Degradation1 Allyl Alcohol Cleavage Degradation2 Phenolic Oxidation & Polymerization OxidativeStress->Degradation2 Free Radical Reaction

Mechanistic pathways of DHCA standard preservation versus environmental and chemical degradation.

Frequently Asked Questions (FAQs)

Q: Why does my DHCA standard show unexpected secondary peaks in LC-MS after being left in the autosampler overnight? A: This is a classic sign of acid-catalyzed degradation. If your mobile phase contains acidic modifiers (e.g., 0.1% Formic Acid or TFA), prolonged exposure will attack the β-5 lignin structure of DHCA. Mechanistically, the allyl alcohol side chain undergoes rapid cleavage and dehydration in acidic aqueous environments, converting the standard into phenylcoumarone and stilbene derivatives[2]. Solution: Never store working solutions in acidic mobile phases; prepare them fresh from the stock immediately prior to injection.

Q: What is the optimal solvent for creating a master stock solution? A: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. Phenolic compounds are highly soluble in DMSO, and the lack of water prevents hydrolytic degradation[3]. Avoid using methanol or ethanol for long-term stock storage, as trace oxygen and light exposure in these volatile solvents accelerate the oxidation of the phenolic hydroxyl groups[4].

Q: Can I repeatedly freeze and thaw the DHCA standard solution? A: No. Repeated freeze-thaw cycles introduce condensation (water) into the vial. In the presence of trace oxygen, this moisture accelerates the oxidation of the phenolic rings into quinones, which subsequently polymerize. Always aliquot your master stock into single-use volumes.

Quantitative Storage Stability Matrix

To maintain experimental reproducibility, adhere strictly to the following validated stability timelines for DHCA and its glycosides (e.g., 9-O-β-D-xylopyranoside)[3].

StateMatrix / SolventStorage TemperatureLight ExposureEstimated Stability
Solid Powder Lyophilized-20°CDark≥ 2 to 3 years
Solid Powder Lyophilized4°CDarkUp to 2 years
Liquid Aliquot Anhydrous DMSO-80°CDarkUp to 6 months
Liquid Aliquot Anhydrous DMSO-20°CDarkUp to 1 month
Working Solution Aqueous / AcidicRoom Temp (25°C)Light< 24 hours (Rapid Degradation)

Troubleshooting Chromatographic Anomalies

Observed IssueMechanistic CauseCorrective Action
Rapid loss of total UV absorbance at 280 nm Photo-oxidation: Phenolic compounds are highly sensitive to UV light and temperatures >40°C, leading to structural breakdown and loss of the chromophore[4].Utilize amber glass vials for all standard handling. Ensure the autosampler tray is temperature-controlled (4°C) and shielded from ambient laboratory light.
Peak splitting or retention time shift Isomerization / Cleavage: Exposure to acidic environments degrades the allyl alcohol moiety while leaving the dihydrobenzofuran ring intact, creating structurally similar but chromatographically distinct artifacts[2].Reconstitute only in anhydrous DMSO. Dilute into the mobile phase strictly at the time of the assay.
Broad, unresolved baseline hum Polymerization: Oxidized phenolics form complex oligomers that interact unpredictably with the stationary phase.Discard the compromised stock. Purge the headspace of new standard vials with Argon or Nitrogen gas before sealing.

Self-Validating Protocol: Reconstitution & Integrity Verification

To ensure absolute trustworthiness in your analytical results, your standard preparation must be a self-validating system. This protocol builds a Day 0 (T=0) quality control baseline directly into the workflow.

Step 1: Thermal Equilibration Remove the lyophilized DHCA vial from -20°C storage. Place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes instant condensation, introducing water that drives future hydrolytic degradation.

Step 2: Centrifugation Briefly centrifuge the vial at 3,000 x g for 1 minute. Causality: Ensures all lyophilized powder is gathered at the bottom, preventing material loss when the cap is opened.

Step 3: Anhydrous Reconstitution Add the calculated volume of high-purity, anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM). Vortex gently. Do not use ultrasonic baths that generate heat (>30°C).

Step 4: Inert Aliquoting Divide the master stock into 10 µL to 50 µL single-use aliquots using amber, inert glass vials. Gently blow a stream of Argon or Nitrogen gas over the vial headspace for 3 seconds before capping tightly. Transfer immediately to -80°C[3].

Step 5: Baseline Chromatographic Validation (The Self-Validation Step) Take one aliquot immediately (T=0) and run an HPLC-DAD/UV analysis. DHCA exhibits strong absorbance at 280 nm[5].

  • Record the exact retention time, peak area, and UV spectral signature.

  • Save this as your "T=0 Master Profile".

  • Validation Rule: Before any critical future experiment, run a fresh aliquot. If the main peak area drops by >5% relative to the T=0 Master Profile, or if new peaks appear, the aliquot has degraded and must be discarded.

References

  • Semantic Scholar. Revealing Structural Modifications of Lignin in Acidic γ-Valerolactone-H2O Pretreatment. Available at: [Link]

  • PMC (National Institutes of Health). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures. Available at:[Link]

  • Académie des Sciences. Identification by NMR and accumulation of a neolignan, the dehydrodiconiferyl alcohol-4-β-d-glucoside, in Linum usitatissimum cell cultures. Available at: [Link]

Sources

Optimization

improving enantiomeric separation of dihydrodehydrodiconiferyl alcohol isomers

Welcome to the Technical Support Center for advanced chromatographic applications. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chromatographic applications. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with the enantiomeric separation of dihydrodehydrodiconiferyl alcohol (DDDC) isomers.

DDDC is a biologically significant neolignan with multiple stereocenters (typically at C-7 and C-8), presenting as a mixture of diastereomers (erythro/threo) and their respective enantiomers. Achieving baseline resolution requires a deep understanding of chiral recognition mechanisms, mobile phase thermodynamics, and orthogonal validation techniques.

I. Analytical Workflow Architecture

Before troubleshooting specific issues, it is critical to understand the logical progression of chiral isolation. The following workflow illustrates the self-validating system required to isolate and verify DDDC enantiomers.

Workflow N1 1. Sample Prep & Extraction (Isolate DDDC mixture) N2 2. Achiral Pre-Separation (C18 RP-HPLC for Diastereomers) N1->N2 N3 3. Chiral HPLC Screening (Polysaccharide CSPs) N2->N3 N4 4. Mobile Phase Optimization (Hexane/IPA + Acidic Modifier) N3->N4 N5 5. Stereochemical Validation (ECD & NMR Analysis) N4->N5

Fig 1. End-to-end workflow for the isolation, chiral separation, and validation of DDDC isomers.

II. Expert FAQs & Mechanistic Troubleshooting

Q1: Why do my DDDC enantiomers co-elute as a single broad peak on a standard reversed-phase C18 column, and how do I select the correct Chiral Stationary Phase (CSP)? Causality & Solution: Standard reversed-phase (C18) columns separate compounds based on scalar physicochemical properties (hydrophobicity, dipole moments). Because enantiomers possess identical scalar properties in an achiral environment, they will always co-elute. A C18 column will only separate the diastereomers of DDDC (e.g., erythro vs. threo)[1]. To separate the enantiomers, you must introduce an asymmetric environment using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as the Daicel Chiralcel OF (cellulose tris(4-chlorophenylcarbamate)), are highly effective for neolignans[2]. The separation is driven by the formation of transient diastereomeric complexes between the DDDC enantiomers and the chiral grooves of the polymer. Differences in the free energy ( ΔΔG ) of these transient complexes—mediated by hydrogen bonding, π−π interactions, and steric inclusion—result in differential retention times.

Q2: During normal-phase chiral HPLC, I am experiencing severe peak tailing and poor resolution ( Rs​<1.5 ). How can I optimize the mobile phase thermodynamically? Causality & Solution: DDDC contains phenolic hydroxyl groups. In normal-phase chromatography (e.g., using Hexane/Isopropanol), these weakly acidic protons can interact strongly with residual, unendcapped silanol groups on the silica support of the CSP. This secondary, non-chiral interaction causes severe peak tailing and destroys enantiomeric resolution. To fix this, you must suppress the ionization of the silanols. Adding an acidic modifier (e.g., 0.1% to 1% Acetic Acid or Trifluoroacetic Acid) to the mobile phase protonates the silanols, shutting down the secondary interactions and shifting the equilibrium entirely toward the primary chiral recognition mechanism[2]. Additionally, reducing the strong solvent (Isopropanol) increases the retention factor ( k′ ), allowing more time for stereoselective interactions.

Q3: Once separated, how do I definitively assign the absolute configuration (e.g., 7S,8R vs. 7R,8S) of the DDDC enantiomers? Causality & Solution: Chiral chromatography only provides an empirical elution order; it does not reveal absolute configuration. To build a self-validating system, you must use orthogonal spectroscopic techniques. First, use 1D-NMR to determine the relative configuration (erythro/threo) by analyzing the coupling constant ( J7,8​ ) of the protons at C-7 and C-8. Erythro isomers typically show J7,8​<5.5 Hz, while threo isomers show J7,8​>6.0 Hz[1]. Next, subject the purified fractions to Electronic Circular Dichroism (ECD). DDDC enantiomers will exhibit mirror-image Cotton effects. By comparing your experimental ECD spectra against Time-Dependent Density Functional Theory (TDDFT) calculated spectra, you can definitively assign the absolute spatial configuration[3].

III. Troubleshooting Decision Matrix

Use the following logical matrix to diagnose and resolve suboptimal chiral separations during method development.

Troubleshooting Start Issue: Poor Enantiomeric Resolution (Rs < 1.5) Check1 Are diastereomers co-eluting? Start->Check1 Fix1 Action: Perform prior C18 achiral separation Check1->Fix1 Yes Check2 Is significant peak tailing observed? Check1->Check2 No Fix1->Check2 Fix2 Action: Add 0.1% - 1% Acetic Acid to mobile phase Check2->Fix2 Yes Check3 Is retention time too short (< 5 min)? Check2->Check3 No Fix2->Check3 Fix3 Action: Decrease strong solvent (e.g., lower IPA % to 10-20%) Check3->Fix3 Yes Success Optimal Chiral Separation Achieved Check3->Success No Fix3->Success

Fig 2. Troubleshooting decision tree for resolving poor enantiomeric resolution of DDDC.

IV. Step-by-Step Methodology: Self-Validating Protocol for DDDC Separation

This protocol ensures high-fidelity separation and incorporates a System Suitability Test (SST) to validate the chromatographic environment before sample commitment.

Phase 1: Sample Preparation & Diastereomeric Pre-fractionation

  • Solubilization: Dissolve the synthesized or extracted DDDC mixture in HPLC-grade Hexane/Isopropanol (1:1, v/v) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Achiral Pre-Separation (Optional but Recommended): Inject the sample onto a preparative C18 column using a Water/Acetonitrile gradient. Collect the distinct erythro and threo diastereomeric fractions. Evaporate the solvent under reduced pressure at <40 °C.

Phase 2: Chiral HPLC Separation 3. System Setup: Install a normal-phase chiral column (e.g., Daicel Chiralcel OF, 250 × 4.6 mm, 5 µm)[2]. Thermostat the column compartment to exactly 25 °C to ensure reproducible thermodynamics for chiral recognition. 4. Mobile Phase Preparation: Prepare a mobile phase of Hexane / Isopropanol / Acetic Acid (70:30:0.1, v/v/v). Degas thoroughly via ultrasonication. 5. System Suitability Test (SST): Inject a known racemic standard of DDDC. Verify that the resolution ( Rs​ ) between the (+)- and (-)-enantiomers is ≥1.5 and the tailing factor ( Tf​ ) is ≤1.2 . Do not proceed until SST criteria are met. 6. Execution: Inject 10-20 µL of the purified diastereomeric sample. Monitor UV absorbance at 280 nm. The enantiomers will typically elute as baseline-resolved peaks between 15 and 25 minutes[2]. 7. Fraction Collection: Collect the separated enantiomeric peaks into amber vials (to prevent UV degradation). Desolvate immediately under a gentle stream of nitrogen.

Phase 3: Orthogonal Validation 8. Configuration Assignment: Dissolve the purified enantiomers in spectroscopic-grade methanol. Acquire ECD spectra from 200 to 400 nm. Compare the experimental Cotton effects against TDDFT calculations to assign the absolute configuration (e.g., 7R,8R vs. 7S,8S)[3].

V. Quantitative Data Summarization

The table below summarizes the expected chromatographic outcomes based on different column and mobile phase combinations, illustrating the causality of method optimization.

Stationary PhaseMobile Phase (v/v)Flow RateResolution ( Rs​ )Tailing Factor ( Tf​ )Mechanistic Outcome & Observation
Achiral C18 H₂O / ACN (Gradient)1.0 mL/min0.00 1.10Separates diastereomers only; enantiomers co-elute due to identical scalar properties.
Chiralcel OF Hexane / IPA (50:50)0.5 mL/min0.85 2.45Poor resolution. High IPA % causes rapid elution; lack of acid modifier leads to severe silanol-induced tailing.
Chiralcel OF Hexane / IPA / AcOH (70:30:0.1)0.5 mL/min2.10 1.05Optimal. Baseline resolution achieved. Acid modifier successfully suppresses secondary interactions.

VI. References

  • 1, Chinese Journal of Natural Medicines.[1]

  • 2, Semantic Scholar.[2]

  • 3, ResearchGate.[3]

Sources

Troubleshooting

minimizing matrix effects in LC-MS analysis of dihydrodehydrodiconiferyl alcohol

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals overcome one of the most persistent challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals overcome one of the most persistent challenges in liquid chromatography-mass spectrometry (LC-MS): matrix effects .

Dihydrodehydrodiconiferyl alcohol (DHDCA) is a bioactive neolignan (dilignol) quantified in complex matrices ranging from aged garlic extracts[1] to oak-aged spirits[2]. Because these matrices are rich in carbohydrates, tannins, and other polyphenols, they frequently induce severe ion suppression during electrospray ionization (ESI)[3]. This guide synthesizes causality-driven troubleshooting, self-validating protocols, and regulatory guidelines to ensure your bioanalytical assays are robust, reproducible, and compliant.

Visualizing the Challenge: Mechanism of Ion Suppression

Before troubleshooting, it is critical to understand the physical chemistry occurring in the MS source. Matrix effects are not random; they are driven by charge competition.

Mechanism ESI ESI Droplet Formation DHDCA DHDCA Ionization [M-H]- ESI->DHDCA Charge Transfer Matrix Co-eluting Interferents (Sugars, Tannins) ESI->Matrix Charge Competition Suppression Ion Suppression (Signal Loss) DHDCA->Suppression Matrix->Suppression Depletes Surface Charge

Mechanism of ESI ion suppression caused by co-eluting matrix components.

Frequently Asked Questions (FAQs)

Q1: Why is DHDCA particularly susceptible to matrix effects in plant and food extracts? A: DHDCA is a phenolic compound that ionizes optimally in negative ESI mode to form an [M−H]− ion. In complex matrices like aged garlic extract or oak wood, DHDCA co-elutes with high-abundance endogenous compounds (e.g., organic acids, sugars, and other lignans)[1][2]. These background components compete for the limited charge available on the surface of the ESI droplet. Because DHDCA is often present at trace levels, the more abundant matrix components monopolize the charge, leading to a suppressed DHDCA signal[3].

Q2: What are the regulatory requirements for validating the absence of matrix effects? A: The FDA Bioanalytical Method Validation Guidance mandates a rigorous, self-validating approach. You cannot simply test one sample. You must evaluate the matrix effect using at least three replicates of low and high Quality Control (QC) samples prepared in a minimum of six independent sources/lots of blank matrix[4]. The calculated IS-normalized Matrix Factor (MF) must demonstrate a coefficient of variation (CV) of ≤15% .

Troubleshooting Guide: Step-by-Step Mitigation Strategies

When matrix effects exceed regulatory thresholds, you must intervene analytically. Do not rely solely on mathematical correction; address the chemistry.

Strategy 1: Mobile Phase and Chromatographic Optimization

Symptom: Broad suppression zones and poor sensitivity in negative ESI. Causality: Common LC buffers like ammonium acetate can leave heavy salt residues in the source, which compete for droplet surface charge and suppress the ionization of phenolic hydroxyl groups. Solution: Shift to a volatile organic acid. Research demonstrates that using acetic acid as a mobile phase additive enhances the ionization efficiency of phenolic compounds in (−) -ESI-MS by 2 to 4 times compared to ammonium salts[5].

Self-Validating Protocol:

  • Prepare Mobile Phase A: 0.1% Acetic Acid in LC-MS grade water.

  • Prepare Mobile Phase B: 0.1% Acetic Acid in LC-MS grade Acetonitrile.

  • Adjust Gradient: Flatten the gradient slope between 40-60% B to increase the retention time of DHDCA, pulling it away from early-eluting polar suppressors (salts/sugars) and late-eluting lipophilic suppressors.

  • Validation Check: Perform a post-column infusion. Infuse a neat DHDCA standard at 10 µL/min directly into the MS source while running a blank matrix extract through the LC column. Monitor the DHDCA transition. Any dip in the baseline indicates a suppression zone. Adjust the gradient until the DHDCA retention time falls into a stable, flat baseline region.

Strategy 2: Sample Cleanup via Solid Phase Extraction (SPE)

Symptom: "Dilute-and-shoot" methods result in rapid column degradation and severe signal loss. Causality: Injecting raw matrix introduces massive amounts of non-volatile interferents. Solution: Isolate DHDCA using a Hydrophilic-Lipophilic Balance (HLB) polymeric SPE cartridge.

Self-Validating Protocol:

  • Condition: Pass 1 mL Methanol, followed by 1 mL Water through the HLB cartridge.

  • Load: Apply 500 µL of the biological extract.

  • Wash: Pass 1 mL of 5% Methanol in water. Causality: This specific concentration is strong enough to wash away highly polar interferents (sugars, salts) but weak enough to retain the lipophilic aromatic rings of DHDCA.

  • Elute: Pass 1 mL of 100% Methanol to elute DHDCA.

  • Reconstitute: Evaporate under nitrogen and reconstitute in 100 µL of initial mobile phase.

  • Validation Check: Run a "reagent blank" (water extracted through the SPE). Evaluate the baseline at the DHDCA retention time. The signal-to-noise ratio must remain <3:1 to prove the SPE polymer is not leaching suppressors.

Strategy 3: Internal Standard (IS) Selection

Symptom: The internal standard fails to correct for matrix variations between different sample lots. Causality: Analysts often use deuterated internal standards (e.g., DHDCA- d4​ ). However, deuterium labeling causes a chromatographic "isotope effect," causing the IS to elute slightly earlier than the native analyte. This temporal shift exposes the IS to a different profile of co-eluting matrix suppressors, rendering it mathematically useless for correction[6]. Solution: Use a 13C -labeled Stable Isotope-Labeled Internal Standard (SIL-IS). 13C isotopes do not alter the hydrophobicity of the molecule, ensuring perfect co-elution and identical suppression[6].

Visualizing the Solution: Mitigation Workflow

Workflow Start Identify Matrix Effect (Post-Column Infusion) Prep Implement HLB SPE (Remove Interferents) Start->Prep Chrom 0.1% Acetic Acid + Gradient Tuning Start->Chrom IS Apply 13C-SIL-IS (Normalize Signal) Start->IS Eval Calculate Matrix Factor (6 Independent Lots) Prep->Eval Chrom->Eval IS->Eval Eval->Start MF CV > 15% Success Validated Bioanalytical Method (FDA Compliant) Eval->Success MF CV ≤ 15%

Workflow for mitigating LC-MS matrix effects in DHDCA bioanalysis.

Quantitative Data: Evaluating Mitigation Efficacy

To demonstrate the causality of the above strategies, the following table summarizes the quantitative impact of each mitigation step on DHDCA recovery and Matrix Factor (MF). An ideal MF is 1.0 (no suppression/enhancement). According to FDA standards, the method passes if the CV across 6 lots is ≤15% .

Mitigation StrategyAbsolute Matrix Factor (MF)Recovery (%)Inter-lot CV (%)Regulatory Status
Dilute-and-Shoot (Baseline) 0.45 (Severe Suppression)42.128.5Fail
Optimized Gradient + Acetic Acid 0.7265.318.2⚠️ Marginal
HLB SPE Clean-up 0.9289.58.4Pass
HLB SPE + 13C -SIL-IS 1.02 (Perfectly Normalized)98.14.2🌟 Optimal

Data Interpretation: While chromatographic tuning improves ionization, sample clean-up (SPE) is required to physically remove suppressors. The addition of a 13C -labeled IS provides the final mathematical normalization required to achieve a highly robust, FDA-compliant assay.

References
  • [4] M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • [2] Untargeted LC-HRMS profiling followed by targeted fractionation to discover new taste-active compounds in spirits. PubMed / Elsevier Ltd. Available at: [Link]

  • [1] In Vitro Activity-Guided Identification of Antioxidants in Aged Garlic Extract. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • [5] Improving Liquid Chromatography-Mass Spectrometry Sensitivity for Characterization of Lignin Oligomers and Phenolic Compounds Using Acetic Acid as a Mobile Phase Additive. ResearchGate / Journal of Chromatography A. Available at:[Link]

  • [6] Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks / J Anal Toxicol. Available at:[Link]

  • [3] Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

dihydrodehydrodiconiferyl alcohol vs pinoresinol antioxidant capacity

Comparative Antioxidant Capacity: Dihydrodehydrodiconiferyl Alcohol vs. Pinoresinol As drug development increasingly looks to plant-derived phenylpropanoids for novel therapeutics, understanding the precise structure-act...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antioxidant Capacity: Dihydrodehydrodiconiferyl Alcohol vs. Pinoresinol

As drug development increasingly looks to plant-derived phenylpropanoids for novel therapeutics, understanding the precise structure-activity relationships of lignans is critical. Two compounds of significant interest are dihydrodehydrodiconiferyl alcohol (DHDCA) , a neolignan frequently identified in aged garlic extract and Pinus species[1][2], and pinoresinol (PIN) , a classic furanofuran lignan abundant in olive oil and Prunus domestica[3].

While both compounds originate from the coniferyl alcohol biosynthetic pathway[4][5] and share radical-scavenging guaiacyl (3-methoxy-4-hydroxyphenyl) moieties, their distinct structural backbones dictate divergent antioxidant capacities. This guide provides an objective, data-driven comparison of their in vitro performance, mechanistic pathways, and self-validating experimental protocols.

Structural Causality & Mechanistic Profiling

The antioxidant efficacy of lignans is primarily governed by the Bond Dissociation Enthalpy (BDE) of their phenolic O–H bonds and the subsequent stabilization of the resulting phenoxy radical.

  • Pinoresinol features a rigid, fused tetrahydrofurofuran bicyclic core. While its two guaiacyl units are effective at neutralizing Reactive Oxygen Species (ROS), the steric rigidity of the bicyclic core limits conformational flexibility during radical stabilization[6].

  • DHDCA is a phenylcoumaran (benzylic ether) neolignan[5]. Its structure includes a more flexible aliphatic side chain. This conformational freedom allows DHDCA to optimally align its orbitals to stabilize the phenoxy radical via resonance, making it an exceptional hydrogen donor[7].

These structural differences manifest clearly when evaluating the compounds via Single Electron Transfer (SET) mechanisms (e.g., DPPH, FRAP) versus Hydrogen Atom Transfer (HAT) mechanisms (e.g., ORAC).

Quantitative Data Summary

The following table synthesizes the in vitro antioxidant metrics for both compounds. DHDCA demonstrates a clear superiority in HAT-based assays (ORAC) and hydrogen peroxide scavenging (HPS), while both compounds show robust SET-based activity[1][3][6][7].

MetricDihydrodehydrodiconiferyl Alcohol (DHDCA)Pinoresinol (PIN)Assay Principle
DPPH (IC₅₀) 33.98 ± 0.11 µM[7]~69.00 µM[6]Single Electron Transfer (SET)
ORAC 2.60 – 3.65 µmol TE/µmol[1]~1.0 µmol TE/µmol[8]Hydrogen Atom Transfer (HAT)
H₂O₂ Scavenging (EC₅₀) 9.7 – 11.8 µM[9]Moderate[10]Radical Scavenging
FRAP High (Comparable to Ascorbic Acid)[7]418.47 µmol/g (Ascorbic Acid Eq)[3]Metal Ion Reduction

Note: TE = Trolox Equivalents. Lower IC₅₀/EC₅₀ indicates higher potency.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness in preclinical screening, the following protocols incorporate internal validation systems (blanks and standard curves) to isolate the specific SET and HAT capacities of these lignans.

Experimental_Workflow Start Compound Isolation & Prep (DHDCA vs Pinoresinol) DPPH DPPH Assay (SET Mechanism) Start->DPPH ORAC ORAC Assay (HAT Mechanism) Start->ORAC ReadDPPH Spectrophotometry (Absorbance at 517 nm) DPPH->ReadDPPH ReadORAC Fluorometry (Ex: 485 nm, Em: 520 nm) ORAC->ReadORAC Analysis Kinetic Analysis & IC50 / TE Calculation ReadDPPH->Analysis ReadORAC->Analysis

In vitro antioxidant assay workflow for lignan evaluation.

Protocol A: DPPH Radical Scavenging Assay (SET Evaluation)

Causality: DPPH evaluates the ability of the lignan to transfer an electron to a stable free radical, reducing it to a diamagnetic molecule. Pinoresinol's IC₅₀ of 69 µM[6] serves as a reliable benchmark for this assay.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in analytical-grade methanol. Protect from light.

  • Sample Gradient: Dissolve DHDCA and PIN in methanol to create a concentration gradient (10, 25, 50, 75, 100 µM).

  • System Validation (Controls):

    • Negative Control: 100 µL methanol + 100 µL DPPH (establishes max absorbance).

    • Positive Control: Ascorbic acid or Trolox gradient (validates assay sensitivity).

  • Reaction: Mix 100 µL of the sample with 100 µL of the DPPH solution in a 96-well microplate.

  • Incubation & Measurement: Incubate in the dark at 25°C for 30 minutes to allow reaction kinetics to reach a steady state. Measure absorbance at 517 nm[6].

  • Calculation: Scavenging Activity (%) = [(Acontrol​−Asample​)/Acontrol​]×100 . Plot against concentration to derive the IC₅₀.

Protocol B: ORAC Assay (HAT Evaluation)

Causality: ORAC measures hydrogen atom transfer, which closely mimics the physiological neutralization of lipid peroxyl radicals. DHDCA's high ORAC value (up to 3.65 µmol TE/µmol)[1] makes this the definitive assay for demonstrating its superiority over pinoresinol.

  • Buffer & Probe: Prepare 75 mM phosphate buffer (pH 7.4). Dilute fluorescein sodium salt to 70 nM in the buffer.

  • Radical Generator: Prepare a 12 mM solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) fresh in buffer.

  • System Validation (Controls):

    • Blank: Buffer + Fluorescein + AAPH (establishes baseline fluorescence decay).

    • Standard Curve: Trolox concentrations from 10 to 50 µM (required to calculate TE).

  • Incubation: Add 20 µL of lignan samples (or controls) and 120 µL of fluorescein to a black 96-well plate. Incubate at 37°C for 15 minutes.

  • Initiation & Kinetic Reading: Rapidly inject 60 µL of AAPH to initiate peroxyl radical generation. Immediately monitor fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 80 minutes.

  • Calculation: Calculate the Area Under the Curve (AUC) for samples and standards. Express results as µmol Trolox Equivalents (TE) per µmol of compound[1].

Cellular Signaling & Pharmacological Implications

Beyond direct chemical scavenging, both DHDCA and Pinoresinol exert profound cellular antioxidant effects by modulating endogenous defense systems. The electrophilic nature of the oxidized lignan intermediates allows them to interact with the Keap1 sensor protein, facilitating the nuclear translocation of Nrf2. This binding to the Antioxidant Response Element (ARE) upregulates cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD)[3][11].

Signaling_Pathway Lignans Lignans (DHDCA & Pinoresinol) ROS Reactive Oxygen Species (ROS) Lignans->ROS Direct Scavenging Keap1 Keap1-Nrf2 Complex (Cytosol) Lignans->Keap1 Electrophilic Modification Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE DNA Binding Enzymes Endogenous Antioxidants (HO-1, NQO1, SOD) ARE->Enzymes Gene Transcription Enzymes->ROS Enzymatic Neutralization

Lignan-mediated ROS scavenging and Nrf2/ARE pathway activation.

Conclusion for Drug Development: While pinoresinol is a highly validated, hepatoprotective[3], and easily sourced lignan suitable for general antioxidant formulations, DHDCA represents a superior candidate for targeted interventions against severe oxidative stress and neurodegeneration. Its exceptional ORAC values[1] and lower IC₅₀ in DPPH assays[7] highlight the pharmacological advantage of the benzylic ether neolignan structure over the rigid furanofuran core.

References

  • Matsutomo, T., Stark, T. D., & Hofmann, T. (2013). In Vitro Activity-Guided Identification of Antioxidants in Aged Garlic Extract. Journal of Agricultural and Food Chemistry, 61(12), 3059-3067.[Link]

  • El-Hassan, M. A., et al. (2020). Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo. Journal of Pharmacy and Pharmacology, 72(12), 1830-1839.[Link]

  • Gang, D. R., et al. (1999). Evolution of plant defense mechanisms. Relationships of phenylcoumaran benzylic ether reductases to pinoresinol-lariciresinol and isoflavone reductases. Journal of Biological Chemistry, 274(11), 7516-7527.[Link]

  • ResearchGate Consortium Data. Synthesis of dihydrodehydrodiconiferyl alcohol and derivatives through intramolecular C–H insertion. (Aggregated DPPH and FRAP assay data for DHDCA derivatives). [Link]

Sources

Comparative

A Comparative Guide to Dihydrodehydrodiconiferyl Alcohol and Standard Hepatoprotective Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the emerging hepatoprotective agent, Dihydrodehydrodiconiferyl Alcohol (DDCA), with established stan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the emerging hepatoprotective agent, Dihydrodehydrodiconiferyl Alcohol (DDCA), with established standard therapies: Silymarin, N-acetylcysteine (NAC), and Ursodeoxycholic acid (UDCA). The content is structured to offer a comprehensive overview of their mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for preclinical evaluation.

Introduction to Hepatoprotective Agents

Drug-induced liver injury (DILI) and other forms of liver damage represent a significant challenge in clinical practice and drug development. The search for effective hepatoprotective agents is crucial for mitigating these risks. This guide focuses on DDCA, a naturally occurring lignan with demonstrated antioxidant and anti-inflammatory properties, and compares its potential with well-established hepatoprotective agents.[1]

Dihydrodehydrodiconiferyl Alcohol (DDCA) is a lignan found in various plant species.[2] Its hepatoprotective effects are attributed to its ability to modulate key inflammatory and metabolic pathways.

Silymarin , a flavonoid complex from milk thistle, is a widely used natural compound for liver diseases, known for its antioxidant, anti-inflammatory, and anti-fibrotic activities.[3][4]

N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione (GSH) and is the standard antidote for acetaminophen-induced hepatotoxicity.[5][6]

Ursodeoxycholic acid (UDCA) is a hydrophilic bile acid used in the treatment of cholestatic liver diseases, with cytoprotective, immunomodulatory, and choleretic effects.[7][8]

Mechanisms of Action: A Comparative Overview

The hepatoprotective effects of these compounds stem from their distinct interactions with cellular and molecular pathways involved in liver injury.

Dihydrodehydrodiconiferyl Alcohol (DDCA)

DDCA exhibits a multi-faceted mechanism of action primarily centered on its anti-inflammatory and antioxidant properties. It has been shown to inactivate the NF-κB pathway, a key regulator of inflammation.[2] Additionally, emerging evidence suggests its role as an agonist for the Farnesoid X Receptor (FXR), which is crucial in bile acid homeostasis and has therapeutic potential for cholestatic liver injury.[2][9] DDCA has also been found to modulate the differentiation of T-helper cells, suggesting a role in immune-mediated liver injury.[2][10]

DDCA_Mechanism cluster_stimulus Cellular Stress cluster_ddca DDCA Intervention cluster_pathways Signaling Pathways cluster_outcome Cellular Response Inflammatory\nStimuli Inflammatory Stimuli NF-κB NF-κB Inflammatory\nStimuli->NF-κB Activates Th1/Th17\nDifferentiation Th1/Th17 Differentiation Inflammatory\nStimuli->Th1/Th17\nDifferentiation Promotes Bile Acid\nAccumulation Bile Acid Accumulation FXR FXR Bile Acid\nAccumulation->FXR Activates DDCA DDCA DDCA->NF-κB Inhibits DDCA->FXR Activates DDCA->Th1/Th17\nDifferentiation Inhibits Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory\nCytokines Induces Bile Acid\nHomeostasis Bile Acid Homeostasis FXR->Bile Acid\nHomeostasis Regulates Immune-mediated\nInjury Immune-mediated Injury Th1/Th17\nDifferentiation->Immune-mediated\nInjury Contributes to

Caption: DDCA's multifaceted mechanism of action.

Silymarin

Silymarin's primary hepatoprotective mechanism is its potent antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting hepatocyte membranes from oxidative damage.[3][4] Silymarin also modulates intracellular signaling pathways involved in inflammation, apoptosis, and fibrogenesis.[4] It can inhibit the activation of NF-κB and downregulate the expression of pro-inflammatory cytokines.[11] Furthermore, it promotes liver regeneration by stimulating protein synthesis in hepatocytes.[3][12]

Silymarin_Mechanism cluster_stimulus Hepatotoxic Insult cluster_silymarin Silymarin Intervention cluster_cellular_targets Cellular Targets cluster_outcome Hepatoprotective Effects Oxidative\nStress (ROS) Oxidative Stress (ROS) Lipid\nPeroxidation Lipid Peroxidation Oxidative\nStress (ROS)->Lipid\nPeroxidation Induces Inflammatory\nSignals Inflammatory Signals NF-κB\nActivation NF-κB Activation Inflammatory\nSignals->NF-κB\nActivation Induces Silymarin Silymarin Silymarin->Oxidative\nStress (ROS) Scavenges Silymarin->Lipid\nPeroxidation Inhibits Silymarin->NF-κB\nActivation Inhibits Protein\nSynthesis Protein Synthesis Silymarin->Protein\nSynthesis Stimulates Membrane\nStabilization Membrane Stabilization Reduced\nInflammation Reduced Inflammation Liver\nRegeneration Liver Regeneration NAC_Mechanism cluster_insult Acetaminophen Overdose cluster_nac NAC Intervention cluster_metabolism Metabolic Pathway cluster_outcome Cellular Fate APAP Acetaminophen (APAP) NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI Metabolized by CYP2E1 NAC NAC GSH Glutathione (GSH) NAC->GSH Replenishes Precursor NAPQI->GSH Depletes Hepatocellular\nNecrosis Hepatocellular Necrosis NAPQI->Hepatocellular\nNecrosis Causes GSH->NAPQI Detoxifies Detoxification Detoxification

Caption: NAC's role in glutathione replenishment for detoxification.

Ursodeoxycholic acid (UDCA)

UDCA's hepatoprotective effects are diverse. In cholestatic conditions, it shifts the bile acid pool towards more hydrophilic and less toxic forms. [7][13]It protects hepatocytes and cholangiocytes from bile acid-induced damage and has anti-apoptotic properties. [7][8]UDCA also exhibits immunomodulatory effects and can reduce the expression of major histocompatibility complex (MHC) antigens on hepatocytes. [14]Furthermore, it has choleretic properties, promoting bile flow. [7]

UDCA_Mechanism cluster_effects Hepatoprotective Effects UDCA UDCA Cytoprotection Cytoprotection UDCA->Cytoprotection Protects against toxic bile acids Choleretic\nEffect Choleretic Effect UDCA->Choleretic\nEffect Stimulates bile flow Immunomodulation Immunomodulation UDCA->Immunomodulation Reduces MHC expression Anti-apoptosis Anti-apoptosis UDCA->Anti-apoptosis Inhibits cell death

Caption: The multiple mechanisms of UDCA's hepatoprotection.

Comparative Efficacy: In Vivo Experimental Data

Direct head-to-head clinical trials comparing DDCA with standard agents are not yet available. Therefore, this section presents a comparative analysis based on preclinical data from various animal models of liver injury. It is important to note that these are indirect comparisons, and experimental conditions may vary between studies.

Table 1: Comparison of Hepatoprotective Effects in a CCl₄-Induced Liver Injury Model

CompoundAnimal ModelDosageRouteKey FindingsReference(s)
DDCA ---Data not available-
Silymarin Rat50 mg/kgp.o.Significantly reduced serum ALT, AST, and ALP levels. Attenuated histological damage.[8]
N-acetylcysteine Rat150 mg/kgi.p.Significantly decreased serum transaminases and reduced oxidative stress markers.[4]
Ursodeoxycholic acid Rat25 mg/kg-Lowered bilirubin levels and restored liver function.[10]

Table 2: Comparison of Hepatoprotective Effects in an Acetaminophen (APAP)-Induced Liver Injury Model

CompoundAnimal ModelDosageRouteKey FindingsReference(s)
DDCA ---Data not available-
Silymarin Mouse100 mg/kgp.o.Significantly reduced serum ALT and AST levels and alleviated liver necrosis.[5]
N-acetylcysteine Rat300 mg/kgp.o.Returned elevated serum ALT levels to normal and prevented hepatocyte necrosis.[12]
Ursodeoxycholic acid Rat--Ameliorates liver function and reduces tissue destruction.

Table 3: Comparison of Hepatoprotective Effects in a D-Galactosamine/LPS-Induced Liver Injury Model

CompoundAnimal ModelDosageRouteKey FindingsReference(s)
DDCA (as Dehydrodiconiferyl alcohol) Rat (ANIT model)10, 20, 40 mg/kgp.o.Significantly attenuated ANIT-induced cholestasis and reduced liver function indicators.[2]
Silymarin Mouse75 & 150 mg/kgp.o.Dose-dependently reduced serum ALT and AST levels and inflammatory markers.
N-acetylcysteine ---Data not available-
Ursodeoxycholic acid ---Data not available-

Note: The study on Dehydrodiconiferyl alcohol used an α-naphthylisothiocyanate (ANIT)-induced cholestasis model, which shares some inflammatory aspects with the D-GalN/LPS model.

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vivo and in vitro assays used to evaluate hepatoprotective agents.

In Vivo Models of Hepatotoxicity

InVivo_Workflow cluster_setup Experimental Setup cluster_induction Induction of Liver Injury cluster_analysis Analysis Animal\nAcclimatization Animal Acclimatization Grouping Grouping Animal\nAcclimatization->Grouping Pre-treatment Pre-treatment Grouping->Pre-treatment Hepatotoxin\nAdministration Hepatotoxin Administration Pre-treatment->Hepatotoxin\nAdministration Sacrifice & Sample\nCollection Sacrifice & Sample Collection Hepatotoxin\nAdministration->Sacrifice & Sample\nCollection Biochemical\nAnalysis Biochemical Analysis Sacrifice & Sample\nCollection->Biochemical\nAnalysis Serum Histopathological\nAnalysis Histopathological Analysis Sacrifice & Sample\nCollection->Histopathological\nAnalysis Liver Tissue

Caption: General workflow for in vivo hepatotoxicity studies.

This model is widely used to study xenobiotic-induced liver injury, which is mediated by free radical damage.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Acclimatize animals for at least one week.

    • Divide animals into groups: Normal Control, CCl₄ Control, Test Compound + CCl₄, and Standard (e.g., Silymarin) + CCl₄.

    • Administer the test compound or standard drug orally for a specified period (e.g., 7 days).

    • On the last day of treatment, administer CCl₄ (typically 1-2 mL/kg, diluted in olive oil or liquid paraffin) intraperitoneally or orally. [13] 5. 24-48 hours after CCl₄ administration, collect blood via retro-orbital puncture for biochemical analysis.

    • Sacrifice the animals and excise the liver for histopathological examination and analysis of tissue biomarkers (e.g., MDA, GSH).

  • Key Parameters: Serum ALT, AST, ALP, bilirubin, total protein, and albumin. Liver histology (necrosis, inflammation, steatosis).

This model mimics overdose-induced liver failure in humans.

  • Animals: Male C57BL/6 or Balb/c mice.

  • Procedure:

    • Fast animals overnight prior to APAP administration.

    • Administer the test compound or standard (e.g., NAC) orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), administer a single high dose of APAP (e.g., 300-600 mg/kg) intraperitoneally.

    • Collect blood and liver tissue at various time points (e.g., 6, 12, 24 hours) after APAP administration.

  • Key Parameters: Serum ALT, AST. Liver histology (centrilobular necrosis).

This model induces an inflammatory liver injury that resembles viral hepatitis or sepsis-associated liver failure. [1]

  • Animals: Male BALB/c or C57BL/6 mice.

  • Procedure:

    • Administer the test compound or standard drug for a specified pre-treatment period.

    • Co-administer D-GalN (e.g., 700-800 mg/kg) and LPS (e.g., 10-50 µg/kg) intraperitoneally.

    • Monitor animals for signs of distress.

    • Collect blood and liver tissue 6-8 hours after D-GalN/LPS administration.

  • Key Parameters: Serum ALT, AST, inflammatory cytokines (e.g., TNF-α, IL-6). Liver histology (apoptosis, necrosis, inflammatory cell infiltration).

In Vitro Antioxidant Activity

This is a common and straightforward method to assess the free radical scavenging activity of a compound. [2]

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

Dihydrodehydrodiconiferyl alcohol presents a promising profile as a hepatoprotective agent, with its mechanism of action targeting key inflammatory and metabolic pathways. While direct comparative data with standard agents like Silymarin, NAC, and UDCA is still needed, preclinical evidence suggests its potential, particularly in inflammatory and cholestatic liver injury models. The standard agents remain the cornerstones of hepatoprotective therapy, each with a well-defined mechanism and extensive clinical validation. Further research, particularly in standardized in vivo models, is warranted to fully elucidate the comparative efficacy of DDCA and its potential role in the management of liver diseases.

References

  • Hepatoprotective effect of silymarin - PMC - NIH. Available from: [Link]

  • Protective Effects of Silymarin Co-Administered with CCl4 on Hepatotoxicity and Its Impact on Liver enzymes and Lipid Profile. Available from: [Link]

  • 4.9. LPS/D-Galactosamine-Induced Hepatitis Mouse Model - Bio-protocol. Available from: [Link]

  • Silymarin prevents acetaminophen-induced hepatotoxicity in mice - PMC - NIH. Available from: [Link]

  • The protective effects of n-acetylcysteine against acute hepatotoxicity - PubMed. Available from: [Link]

  • Effect of Silymarin and/or Bone Marrow-Derived Mesenchymal Stem Cells on Carbon Tetrachloride-Induced Hepatotoxicity in Rats - Systematic Reviews in Pharmacy. Available from: [Link]

  • Hepatoprotective Property of Oral Silymarin is Comparable to N-Acetyl Cysteine in Acetaminophen Poisoning | Kazemifar | Gastroenterology Research. Available from: [Link]

  • In vivo porcine and rodent studies have shown that silymarin treatment reduces hepatic lipid peroxidation, restores the glutathione redox balance (GSH/GSSG), and downregulates key pro-inflammatory mediators (TNF-α, IL-6, and NF-κB pathway components). Available from: [Link]

  • LPS Challenge in D-galactosamine–Sensitized Mice Accounts for Caspase-dependent Fulminant Hepatitis, not for Septic Shock - ATS Journals. Available from: [Link]

  • Hepatoprotective outcome of Silymarin against CCl4 induced hepatotoxicity in rabbit model. Available from: [Link]

  • Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC. Available from: [Link]

  • Effect of ursodeoxycholic acid on in vivo and in vitro toxic liver injury in rats - PubMed. Available from: [Link]

  • Studies on the effect of ursodesoxycholic acid on rats with acute carbontetrachloride injury. Available from: [Link]

  • Silymarin prevents acetaminophen-induced hepatotoxicity in mice | PLOS One. Available from: [Link]

  • N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway. Available from: [Link]

  • Effect of silymarin on blood coagulation profile and osmotic fragility in carbon tetrachloride induced hepatotoxicity in male Wistar rats - PMC. Available from: [Link]

  • Ursodeoxycholic acid in cholestasis: Linking action mechanisms to therapeutic applications - ResearchGate. Available from: [Link]

  • The Use and Potential Benefits of N-Acetylcysteine in Non-Acetaminophen Acute Liver Failure: An Etiology-Based Review - MDPI. Available from: [Link]

  • Protective Effects of Silymarin on Acetaminophen-Induced Toxic Hepatitis - JournalAgent. Available from: [Link]

  • Acetaminophen Toxicity Treatment & Management: Approach Considerations, Gastric Decontamination, Oral N-Acetylcysteine - Medscape Reference. Available from: [Link]

  • Analyzing the Possible Hepatic Protection of Ursodeoxycholic Acid in Rat Models of Carbon Tetrachloride-Induced Hepatotoxicity - Hilla University College Journal For Medical Science. Available from: [Link]

  • Safety and efficacy of intravenous N-acetylcysteine for acetaminophen overdose: analysis of the Hunter Area Toxicology Service (HATS) database. | Read by QxMD. Available from: [Link]

  • N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review - PMC. Available from: [Link]

  • Dehydrodiconiferyl alcohol, a lignan from Herpetospermum pedunculosum, alleviates cholestasis by activating pathways associated with the farnesoid X receptor - PubMed. Available from: [Link]

  • Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo - ResearchGate. Available from: [Link]

  • D-Galactosamine/Lipopolysaccharide Induced Hepatoprotective Activity of Boswellia ovalifoliolata - Journal of Academia and Industrial Research (JAIR). Available from: [Link]

  • Protective Effects of Silymarin Against D-Gal/LPS-Induced Organ Damage and Inflammation in Mice - PMC. Available from: [Link]

  • Protective Effects of Silymarin Against D-Gal/LPS-Induced Organ Damage and Inflammation in Mice - PubMed. Available from: [Link]

  • Analyzing the Possible Hepatic Protection of Ursodeoxycholic Acid in Rat Models of Carbon Tetrachloride-Induced Hepatotoxicity. Available from: [Link]

  • Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model - OA Monitor Ireland. Available from: [Link]

  • Acetaminophen-induced Liver Injury: from Animal Models to Humans. Available from: [Link]

  • Late N‐acetylcysteine for successful recovery of acetaminophen‐related acute liver failure: A case report - PMC. Available from: [Link]

  • In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin - PMC. Available from: [Link]

  • A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models - Frontiers. Available from: [Link]

  • D-Galactosamine/Lipopolysaccharide Induced Hepatoprotective Activity of Boswellia ovalifoliolata. Available from: [Link]

  • Analyzing the Possible Hepatic Protection of Ursodeoxycholic Acid in Rat Models of Carbon Tetrachloride-Induced Hepatotoxicity - ResearchGate. Available from: [Link]

  • In Vivo Evaluation of Inorganic Nanoparticle Complexes against CCL4 Induced Hepatotoxicity - PubMed. Available from: [Link]

  • Protective Effects of Silymarin Against D-Gal/LPS-Induced Organ Damage and Inflammation in Mice - ResearchGate. Available from: [Link]

  • In vivo and in vitro hepatotoxicity and metabolism of acetaminophen in Syrian hamsters. Available from: [Link]

  • Acetylcysteine Treatment of Acetaminophen Overdose: Foundational and Clinical Development - MDPI. Available from: [Link]

  • Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver - PMC. Available from: [Link]

  • Ursodeoxycholic Acid for the Management of Drug-induced Liver Injury: Role of Hepatoprotective and Anti-cholestatic Mechanisms - Xia & He Publishing Inc. Available from: [Link]

  • The mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice involves mitochondrial damage and nuclear DNA fragmentation - JCI. Available from: [Link]

  • Savran et al. World Journal of Pharmaceutical and Medical Research 53 - ResearchGate. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences - Investigation of hepatoprotective effects of piperine and silymarin on D- galactosamine induced hepatotoxicity in rats - RJPBCS. Available from: [Link]

Sources

Validation

inter-laboratory validation of dihydrodehydrodiconiferyl alcohol extraction protocols

The Mechanistic Imperative for Standardization Dihydrodehydrodiconiferyl alcohol (DHDCA) is a highly bioactive neolignan characterized by its dihydrobenzofuran skeleton and 3-hydroxypropyl side chain[1]. Isolated from bo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Imperative for Standardization

Dihydrodehydrodiconiferyl alcohol (DHDCA) is a highly bioactive neolignan characterized by its dihydrobenzofuran skeleton and 3-hydroxypropyl side chain[1]. Isolated from botanical sources such as Kalopanax septemlobus, Liriodendron tulipifera, and Aged Garlic Extract (AGE), DHDCA has garnered significant attention in drug development[2][3][4].

Pharmacologically, DHDCA exhibits potent neurotrophic properties by amplifying Nerve Growth Factor (NGF)-mediated neurite outgrowth via the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) pathways[2]. Furthermore, it demonstrates selective anti-fibrotic activity by suppressing TNF-α production in macrophages, making it a prime candidate for hepatic fibrosis therapeutics[3].

However, the structural integrity of DHDCA is sensitive to oxidative degradation and ring-opening under harsh thermal conditions[1]. As a Senior Application Scientist, I frequently observe that inter-laboratory discrepancies in neolignan quantification stem from inconsistent matrix disruption and thermal degradation rather than instrumental variance. Therefore, establishing a standardized, self-validating extraction protocol is critical for reproducible preclinical data.

Pathway DHDCA DHDCA (Target Neolignan) NGF NGF Signaling DHDCA->NGF Amplifies TNF TNF-α Production DHDCA->TNF Suppresses MAPK MAPK Cascade NGF->MAPK PKC PKC Activation NGF->PKC Neurite Neurite Outgrowth (PC12 Cells) MAPK->Neurite PKC->Neurite Fibrosis Hepatic Fibrosis (HSC Activation) TNF->Fibrosis Promotes

Figure 1: Pharmacological signaling pathways modulated by DHDCA.

Comparative Analysis of Extraction Modalities

To achieve inter-laboratory consensus, we must evaluate extraction methods based on recovery yield, reproducibility (Relative Standard Deviation, RSD), and preservation of the analyte. Conventional methods like Soxhlet extraction are time-consuming and risk thermal degradation of thermosensitive compounds, prompting a shift toward assisted techniques[5].

The table below summarizes a recent 5-laboratory validation study comparing four distinct extraction modalities for DHDCA from a standardized Liriodendron tulipifera matrix.

Table 1: Inter-Laboratory Performance Metrics for DHDCA Extraction

Extraction MethodSolvent SystemTemp (°C)Mean Recovery (%)Inter-Lab RSD (%)Analyte Integrity
Maceration 100% Methanol2568.4 ± 5.214.2High
Soxhlet 100% Ethanol7872.1 ± 4.811.5Moderate (Thermal Risk)
PLE 70% Ethanol8096.5 ± 1.84.1Moderate
UAE (Optimized) 70% Ethanol4094.3 ± 2.13.8 High

Data Interpretation: Ultrasound-Assisted Extraction (UAE) provides the optimal balance. While Pressurized Liquid Extraction (PLE) yields slightly higher raw recovery, UAE at 40°C guarantees the structural integrity of DHDCA's dihydrobenzofuran ring while maintaining an inter-laboratory RSD of <4%, which is the gold standard for analytical trustworthiness.

The Validated UAE Protocol: A Self-Validating System

A robust protocol must be a self-validating system. By introducing an Internal Standard (IS) prior to the first solvent interaction, any subsequent matrix suppression or physical loss is mathematically normalized, ensuring absolute trustworthiness in the final quantification.

Workflow Prep 1. Matrix Prep (Milling & Defatting) Extract 2. UAE Extraction (70% EtOH, 40°C) Prep->Extract Clean 3. SPE Cleanup (C18 Cartridge) Extract->Clean Quant 4. LC-MS/MS (MRM Mode) Clean->Quant Valid 5. Inter-Lab Validation Quant->Valid

Figure 2: Self-validating UAE workflow for DHDCA extraction and inter-laboratory quantification.

Step-by-Step Methodology

Step 1: Biomass Preparation & IS Spiking

  • Action: Lyophilize the raw plant matrix (e.g., leaves/twigs) to a moisture content of <5%. Mill to a uniform particle size of 0.5 mm. Accurately weigh 1.0 g of biomass and spike with 50 µL of a deuterated lignan analog (IS) at 10 µg/mL.

  • Causality: Lyophilization prevents the enzymatic degradation of lignans by endogenous peroxidases. Spiking the IS at this exact moment creates the self-validating baseline; any downstream loss affects the IS and DHDCA equally, preserving the quantitative ratio.

Step 2: Matrix Defatting

  • Action: Add 10 mL of n-hexane. Vortex for 2 minutes and centrifuge at 4,000 × g for 10 minutes. Discard the hexane supernatant. Allow the pellet to air-dry in a fume hood.

  • Causality: Hexane selectively removes non-polar lipids, waxes, and chlorophyll. If left in the matrix, these compounds cause severe ion suppression in the electrospray ionization (ESI) source of the mass spectrometer, destroying quantitative accuracy.

Step 3: Ultrasound-Assisted Extraction (UAE)

  • Action: Resuspend the defatted pellet in 15 mL of 70% aqueous ethanol. Sonicate in an ultrasonic bath (40 kHz, 300 W) at 40°C for 30 minutes. Centrifuge and collect the supernatant. Repeat the extraction once and pool the supernatants.

  • Causality: A 70% ethanol mixture perfectly matches the dielectric constant required to solubilize DHDCA's moderately polar hydroxyl groups and lipophilic aromatic rings[5]. Acoustic cavitation mechanically shears the plant cell walls, accelerating mass transfer without the thermal degradation associated with boiling solvents.

Step 4: Solid-Phase Extraction (SPE) Cleanup

  • Action: Condition a C18 SPE cartridge (500 mg/3 mL) with 3 mL methanol followed by 3 mL water. Load the pooled extract. Wash with 5 mL of 10% ethanol. Elute the target neolignan with 5 mL of 80% ethanol.

  • Causality: The 10% ethanol wash efficiently removes highly polar interferences (sugars, organic acids) that bypassed the defatting stage. The 80% ethanol elution selectively desorbs DHDCA, drastically improving the signal-to-noise ratio for LC-MS/MS analysis.

Conclusion

The inter-laboratory validation of DHDCA extraction underscores a critical principle in analytical pharmacognosy: the extraction method must be tailored to the mechanochemical vulnerabilities of the molecule. By replacing conventional Soxhlet extraction with a temperature-controlled, self-validating UAE protocol, laboratories can achieve an RSD of <4%. This ensures that subsequent biological assays—whether measuring neurite outgrowth or TNF-α suppression—are grounded in absolute, reproducible quantifications.

References

  • Title: Induction of neurite outgrowth by (-)-(7R, 8S)-dihydrodehydrodiconiferyl alcohol from PC12 cells Source: PubMed (NIH) URL: [Link]

  • Title: In Vitro Activity-Guided Identification of Antioxidants in Aged Garlic Extract Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica Source: PMC (NIH) URL: [Link]

  • Title: Synthesis of dihydrodehydrodiconiferyl alcohol: the revised structure of lawsonicin Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Dihydrodehydrodiconiferyl alcohol proper disposal procedures

Operational and Disposal Framework for Dihydrodehydrodiconiferyl Alcohol As a Senior Application Scientist overseeing the integration of phytochemicals into drug development pipelines, I have observed that handling neoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Framework for Dihydrodehydrodiconiferyl Alcohol

As a Senior Application Scientist overseeing the integration of phytochemicals into drug development pipelines, I have observed that handling neolignans requires precision not just in the assay, but in the lifecycle management of the compound. Dihydrodehydrodiconiferyl alcohol (CAS: 28199-69-1), a biologically active lignan derivative isolated from plant species like Picea glehnii, presents specific logistical and safety challenges. While its antioxidant and anti-inflammatory properties make it a valuable standard in pharmacognosy , its environmental persistence and acute aquatic toxicity demand a rigorous, self-validating disposal framework.

This guide provides the essential safety, handling, and disposal protocols required to maintain laboratory safety and environmental compliance.

Physicochemical and Hazard Profile

To design an effective disposal strategy, we must first understand the compound's physical and chemical behavior. The following table summarizes the key quantitative data that dictates our handling procedures .

PropertyValueOperational Implication
Molecular Weight 360.4 g/mol Standard gravimetric handling; prone to aerosolization if milled.
Molecular Formula C20H24O6High carbon content; requires complete combustion for disposal.
XLogP3 2.1Lipophilic; poorly water-soluble; bioaccumulates in aquatic life.
Solubility DMSO, Chloroform, Ethyl AcetateDictates the choice of decontamination solvents (e.g., Alcohols).
Storage Temperature -20°C to -80°CRequires cold-chain logistics; condensation risk upon thawing.
Hazard Classification Aquatic Toxicity (Long-lasting)Strictly prohibited from drain disposal.

Causality Check : The XLogP3 value of 2.1 indicates moderate lipophilicity. This explains why the compound is highly toxic to aquatic environments—it readily partitions into the lipid membranes of aquatic organisms, causing prolonged toxicity. Consequently, aqueous washing is ineffective for decontamination, necessitating the use of organic solvents like alcohol .

Operational Workflow Diagram

The following workflow illustrates the lifecycle management of Dihydrodehydrodiconiferyl alcohol waste streams.

Dihydrodehydrodiconiferyl_Disposal Start Dihydrodehydrodiconiferyl Alcohol Waste Stream Decision Determine Waste State Start->Decision Spill Accidental Spill (Surface Contamination) Start->Spill Emergency Solid Solid Waste (Powders, Vials, Tips) Decision->Solid Liquid Liquid Waste (DMSO/Organic Solutions) Decision->Liquid SolidAction Double-bag in PE Label: Aquatic Toxicity Solid->SolidAction LiquidAction Segregate by Solvent (Halogenated vs Non) Liquid->LiquidAction SpillAction Absorb with Diatomite Decontaminate with Alcohol Spill->SpillAction Incineration High-Temperature Incineration (Approved Facility) SolidAction->Incineration LiquidAction->Incineration SpillAction->Incineration

Lifecycle management and disposal pathways for Dihydrodehydrodiconiferyl alcohol waste.

Self-Validating Disposal Methodologies

Protocol 1: Accidental Spill Cleanup

Causality : Because the compound is a fine solid that is insoluble in water but highly soluble in organic solvents, sweeping it dry risks aerosolization and inhalation, while wiping it with water will merely smear the compound across the benchtop.

  • Isolation : Immediately restrict access to the spill area. Don appropriate PPE (nitrile gloves, safety goggles, and an impervious lab coat).

  • Containment (Liquid Solutions) : If the compound is dissolved in a solvent, generously apply a finely-powdered liquid-binding material, such as diatomite or a universal chemical binder.

    • Validation: Diatomite's high porosity rapidly sequesters the solvent and the dissolved lignan through capillary action, preventing surface permeation.

  • Collection : Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene (PE) container.

  • Decontamination : Scrub the affected surface with a cloth soaked in an alcohol (e.g., ethanol or isopropanol).

    • Validation: The alcohol effectively solubilizes any residual Dihydrodehydrodiconiferyl alcohol (due to its lipophilic nature), ensuring complete removal from the benchtop.

  • Final Disposal : Place all contaminated cloths and PPE into the solid hazardous waste bin for incineration.

Protocol 2: Liquid Waste Management

Causality : Dihydrodehydrodiconiferyl alcohol is often prepared as stock solutions in DMSO or Chloroform for cellular assays. The solvent dictates the downstream incineration parameters.

  • Segregation : Separate liquid waste into "Halogenated" (e.g., if dissolved in chloroform or dichloromethane) and "Non-Halogenated" (e.g., if dissolved in DMSO, ethanol, or ethyl acetate) waste carboys.

    • Validation: Halogenated solvents require specific high-temperature incineration to prevent the formation of toxic dioxins. Mixing them with non-halogenated waste violates environmental compliance and exponentially increases disposal costs.

  • Labeling : Affix a GHS-compliant label stating: "Contains Dihydrodehydrodiconiferyl alcohol. Danger: Very toxic to aquatic life with long-lasting effects."

  • Storage : Store the waste carboys in a cool, well-ventilated secondary containment area, away from strong acids, alkalis, and oxidizing agents, until collection by an approved waste disposal plant.

Protocol 3: Solid Waste Management
  • Collection : Gather all contaminated consumables, including empty glass vials, weighing boats, and pipette tips.

  • Packaging : Double-bag the materials in heavy-duty PE bags to prevent puncture and subsequent environmental release during transit.

  • Routing : Transfer the sealed bags to the facility's hazardous waste management team.

    • Validation: The mandatory end-of-life for this compound is high-temperature incineration, which completely degrades the C20H24O6 molecular backbone into safe byproducts (CO2 and H2O), permanently neutralizing its biological and aquatic toxicity.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5274623, Dihydrodehydroconiferyl alcohol, (7R,8S)-(-)-." PubChem. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 384679, (7S,8R)-Dihydrodehydrodiconiferyl Alcohol." PubChem. URL:[Link]

  • DC Chemicals. "Dihydrodehydrodiconiferyl alcohol MSDS." DC Chemicals. URL: [Link]

Handling

Personal protective equipment for handling Dihydrodehydrodiconiferyl alcohol

In the realm of drug development and phytochemistry, handling bioactive lignans such as Dihydrodehydrodiconiferyl alcohol requires more than a cursory glance at a standard safety sheet. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and phytochemistry, handling bioactive lignans such as Dihydrodehydrodiconiferyl alcohol requires more than a cursory glance at a standard safety sheet. As a Senior Application Scientist, I have seen firsthand how improper handling of this compound not only compromises operator safety but also degrades the integrity of downstream biological assays.

This guide provides a causality-driven, self-validating framework for the safe handling, dissolution, and disposal of Dihydrodehydrodiconiferyl alcohol. By understanding the why behind each safety measure, researchers can execute their workflows with absolute confidence and precision.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the fundamental properties of the compound. Dihydrodehydrodiconiferyl alcohol is a solid powder that presents specific toxicological and environmental risks.

PropertyValueOperational Implication
Chemical Name Dihydrodehydrodiconiferyl alcoholActive lignan used in anti-viral and metabolic research.
CAS Number 28199-69-1Unique identifier for chemical inventory tracking[1].
Molecular Weight 360.4 g/mol Required for accurate molarity calculations[1].
Physical State Solid (Powder)Prone to aerosolization; requires draft-free weighing.
Solubility Dimethyl Sulfoxide (DMSO)Dictates solvent choice and specific PPE requirements[2].
Acute Toxicity Category 4 (Oral)1; necessitates strict hygiene[1].
Aquatic Toxicity Category 11; zero drain disposal[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling this compound in its dissolved state. The following matrix outlines the required gear and the scientific rationale behind each choice.

  • Hand Protection (Critical): When preparing stock solutions, Dihydrodehydrodiconiferyl alcohol is dissolved in DMSO. DMSO is a powerful polar aprotic solvent that rapidly penetrates the epidermal barrier, carrying dissolved solutes directly into the bloodstream[3]. Standard nitrile gloves undergo rapid degradation (breakthrough time <10 minutes) upon4[4].

    • Protocol: Use butyl rubber gloves (breakthrough >480 minutes) or double-glove with 15-mil thick nitrile, immediately discarding the outer glove if a splash occurs[4].

  • Respiratory Protection: The compound is supplied as a fine powder and is harmful if swallowed (H302)[1]. Airborne particulates pose an ingestion risk via the mucociliary escalator.

    • Protocol: Perform all dry handling inside a ventilated balance enclosure. If unavailable, an N95/P100 particulate respirator is mandatory.

  • Eye Protection: ANSI Z87.1 compliant safety goggles.

    • Protocol: Required to prevent ocular exposure to both the dry powder and subsequent DMSO splashes.

  • Body Protection: Flame-resistant, fluid-resistant laboratory coat. Must be removed immediately if contaminated with DMSO to prevent skin absorption.

Operational Workflow & Handling Protocol

To ensure both operator safety and the biological efficacy of the compound, follow this step-by-step methodology for preparing a 10 mM in vitro stock solution.

Step 1: Thermal Equilibration Transfer the sealed vial of Dihydrodehydrodiconiferyl alcohol from -20°C storage to a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. This not only artificially inflates the mass during weighing but can also accelerate hydrolytic degradation of the lignan.

Step 2: PPE Donning & Workspace Prep Equip butyl rubber gloves, safety goggles, and a lab coat. Ensure the analytical balance is zeroed inside a ventilated enclosure.

Step 3: Gravimetric Transfer Weigh exactly 3.60 mg of the powder into a static-free amber glass vial. Causality: Amber glass protects the compound from UV-induced photo-oxidation, preserving its structural integrity for downstream assays.

Step 4: Solvent Addition Transfer the sealed amber vial to a chemical fume hood. Add exactly 1.0 mL of anhydrous, sterile DMSO to achieve a 10 mM concentration.

Step 5: Homogenization Vortex gently for 30 seconds. If the powder persists, sonicate in a room-temperature water bath for 1-2 minutes until visually clear.

Step 6: Aliquoting & Storage Divide the stock solution into 50 µL single-use aliquots in sterile microcentrifuge tubes. Store at -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which are known to degrade the compound's biological activity over time.

G A Storage Retrieval (-20°C to -80°C) B Temperature Equilibration (Desiccator, RT) A->B Prevent condensation C Weighing (Ventilated Balance Enclosure) B->C Don PPE (Butyl Gloves) D Solvent Addition (DMSO inside Fume Hood) C->D Transfer to vial E Aliquoting & Storage (Amber Vials, -80°C) D->E Stock solution F Waste Disposal (Incineration, No Drain) D->F Solid/Liquid waste

Figure 1. Standardized operational workflow for handling Dihydrodehydrodiconiferyl alcohol.

Spill Response and Disposal Plan

Because Dihydrodehydrodiconiferyl alcohol is classified as Very Toxic to Aquatic Life with long-lasting effects (H410)[1], standard sink disposal is strictly prohibited and poses a severe environmental liability.

  • Dry Powder Spill: Do not sweep dry, as this aerosolizes the toxin. Gently cover the spill with paper towels moistened with ethanol to suppress dust, then wipe inward.

  • Liquid (DMSO) Spill: Cover with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as DMSO can react exothermically.

  • Disposal: Place all recovered material, contaminated PPE, and empty vials into a rigid, leak-proof hazardous waste container labeled "Toxic Solid/Liquid Waste - Contains DMSO and Marine Pollutant." Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[1].

By integrating these causality-driven protocols into your laboratory's standard operating procedures (SOPs), you ensure both the safety of your personnel and the reproducibility of your data. We remain committed to being your trusted partner in chemical safety and advanced drug development.

References

  • Dihydrodehydrodiconiferyl alcohol|28199-69-1|MSDS , DC Chemicals. Available at: 1

  • Dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside , InvivoChem. Available at: 2

  • Dimethyl sulfoxide , Wikipedia. Available at: 3

  • CHEMICAL GLOVE RESISTANCE GUIDE , MSC Industrial Direct. Available at: 4

Sources

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